Alprenolol benzoate
Description
Structure
2D Structure
Properties
CAS No. |
67824-72-0 |
|---|---|
Molecular Formula |
C22H29NO4 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
benzoic acid;1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H23NO2.C7H6O2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;8-7(9)6-4-2-1-3-5-6/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-5H,(H,8,9) |
InChI Key |
URFIUJMADXJBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.C1=CC=C(C=C1)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alprenolol benzoate |
Origin of Product |
United States |
Foundational & Exploratory
Alprenolol Benzoate: An In-depth Technical Guide to its Mechanism of Action as a Beta-Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alprenolol is a non-selective beta-adrenergic receptor antagonist, also classified as a partial agonist due to its intrinsic sympathomimetic activity (ISA).[1][2] This guide provides a comprehensive technical overview of the mechanism of action of alprenolol benzoate. It delves into its molecular interactions with β1 and β2-adrenergic receptors, the consequential downstream signaling pathways, and the experimental methodologies used for its characterization. A key focus is placed on its biased agonism, favoring the β-arrestin pathway over traditional G-protein signaling. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
Alprenolol is a member of the beta-blocker class of drugs, utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[2][3] Chemically, it is (RS)-1-(2-allylphenoxy)-3-(isopropylamino)propan-2-ol.[3] Its therapeutic effects are primarily mediated through its interaction with beta-adrenergic receptors. Unlike pure antagonists, alprenolol exhibits partial agonist activity, a property also known as intrinsic sympathomimetic activity (ISA). This dual functionality results in a unique pharmacological profile, modulating the sympathetic nervous system's influence on the heart and vasculature. Furthermore, recent research has unveiled a more complex mechanism of action involving biased agonism, where alprenolol preferentially activates β-arrestin-mediated signaling pathways over the canonical G-protein-cAMP pathway.
Receptor Binding and Affinity
Alprenolol acts as a competitive antagonist at both β1 and β2-adrenergic receptors. Its binding affinity for these receptors has been quantified through various radioligand binding assays, which are crucial for determining the drug's potency and selectivity.
Data Presentation: Quantitative Binding Data
The binding affinity of alprenolol for human β1 and β2-adrenergic receptors is summarized in the table below. The data are presented as dissociation constants (Kd) and inhibitory constants (Ki), which are measures of the drug's affinity for the receptor. Lower values indicate higher affinity.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Cell Line/Tissue | Reference |
| Human β1-AR | Alprenolol | Kd | 15 | CHO cells | |
| Human β2-AR | Alprenolol | Kd | 0.91 | CHO cells | |
| Canine Cardiac β-AR | (-)-[3H]Alprenolol | Kd | 7-11 | Myocardium | |
| Human Lymphocyte β-AR | (-)-[3H]Alprenolol | Kd | 10 | Mononuclear leukocytes | |
| Rat Hippocampal 5-HT1A | Alprenolol | Ki | 34 | Hippocampal membranes | |
| Rat Striatal 5-HT1B | Alprenolol | Ki | 134 | Striatal membranes |
AR: Adrenergic Receptor; 5-HT: 5-Hydroxytryptamine (Serotonin)
Signaling Pathways
The interaction of alprenolol with beta-adrenergic receptors triggers a cascade of intracellular signaling events. While traditionally known for its G-protein pathway antagonism, alprenolol also initiates G-protein-independent signaling through β-arrestin.
G-Protein Signaling Pathway (Antagonism and Partial Agonism)
Beta-adrenergic receptors are G-protein-coupled receptors (GPCRs) that, upon stimulation by catecholamines like epinephrine and norepinephrine, activate the Gs alpha subunit. This in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a second messenger that activates Protein Kinase A (PKA) and leads to various physiological responses, including increased heart rate and contractility.
Alprenolol competitively blocks the binding of endogenous catecholamines to β1 and β2 receptors, thereby inhibiting this signaling cascade. However, due to its intrinsic sympathomimetic activity, alprenolol can weakly activate this pathway, acting as a partial agonist. This results in a submaximal stimulation of adenylyl cyclase compared to a full agonist like isoproterenol. This partial agonism is often more apparent in states of low sympathetic tone.
References
- 1. Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease [mdpi.com]
- 2. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of β-arrestin- and G protein-biased agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of Alprenolol Benzoate in G Protein-Coupled Receptor (GPCR) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprenolol, a classical non-selective beta-blocker, has long been a cornerstone in cardiovascular medicine. However, its utility extends far beyond its clinical applications, serving as an indispensable tool in the realm of G protein-coupled receptor (GPCR) research. This technical guide provides an in-depth exploration of Alprenolol benzoate's role as a versatile pharmacological probe for dissecting GPCR signaling pathways, characterizing receptor subtypes, and advancing structural biology. Its unique properties as a competitive antagonist, partial agonist, and inverse agonist at various GPCRs, primarily the β-adrenergic and serotonin receptors, make it a valuable ligand for a wide array of experimental paradigms.
Core Pharmacological Profile of Alprenolol
This compound is recognized as a non-selective antagonist of β-adrenergic receptors, exhibiting affinity for both β1 and β2 subtypes.[1] Beyond its canonical role as a beta-blocker, it also demonstrates notable antagonist activity at serotonin 5-HT1A and 5-HT1B receptors.[1] This multi-target profile, combined with its other pharmacological nuances, underpins its broad applicability in GPCR research.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of Alprenolol at various GPCRs, providing a quantitative basis for its use in experimental design.
| Receptor Subtype | Ligand | Assay Type | Species | Tissue/Cell Line | Ki (nM) | Kd (nM) | Reference |
| β1-Adrenergic Receptor | (-)-Alprenolol | Radioligand Binding | Human | CHO cells | 15 | [1] | |
| β2-Adrenergic Receptor | (-)-Alprenolol | Radioligand Binding | Human | CHO cells | 0.91 | [1] | |
| β3-Adrenergic Receptor | (-)-Alprenolol | Radioligand Binding | Human | CHO cells | 117 | [1] | |
| β-Adrenergic Receptor | (-)-[3H]Alprenolol | Radioligand Binding | Canine | Myocardium | 7-11 | ||
| β-Adrenergic Receptor | (-)-[3H]Alprenolol | Radioligand Binding | Human | Lymphocytes | 10 | ||
| 5-HT1A Receptor | Alprenolol | Radioligand Binding | Rat | Hippocampus | 34 | ||
| 5-HT1B Receptor | Alprenolol | Radioligand Binding | Rat | Striatum | 134 |
| Assay Type | Receptor Subtype | Agonist | Alprenolol Effect | IC50 (nM) | EC50 (nM) | Reference |
| cAMP Production Inhibition | β-Adrenergic | Isoproterenol | Inhibition of agonist-induced cAMP production | Varies | ||
| β-Arrestin Recruitment | β1-Adrenergic Receptor | N/A | Stimulation of β-arrestin recruitment | Varies | ||
| Epidermal Growth Factor Receptor (EGFR) Transactivation | β1-Adrenergic Receptor | N/A | Stimulation of β-arrestin-mediated transactivation | Varies |
Key Applications in GPCR Research
Competitive Antagonism and Receptor Characterization
Alprenolol's primary use in GPCR research is as a competitive antagonist at β-adrenergic receptors. It binds reversibly to the same site as endogenous agonists like epinephrine and norepinephrine, thereby blocking their effects. This property is fundamental to:
-
Schild Analysis: A classical pharmacological method used to determine the affinity (pA2 value) of a competitive antagonist and to confirm the competitive nature of the antagonism. By measuring the rightward shift in the concentration-response curve of an agonist in the presence of increasing concentrations of Alprenolol, researchers can quantitatively characterize the antagonist-receptor interaction.
-
Receptor Subtype Identification: In conjunction with subtype-selective ligands, Alprenolol can be used to delineate the presence and function of β1 and β2 adrenergic receptor subtypes in a given tissue or cell type.
Inverse Agonism and Basal Receptor Activity
In systems where GPCRs exhibit constitutive (basal) activity in the absence of an agonist, Alprenolol can act as an inverse agonist. It stabilizes the inactive conformation of the receptor, thereby reducing the basal signaling output. This is particularly valuable for studying the intrinsic activity of GPCRs and for screening compounds that can modulate this basal tone.
Biased Signaling and β-Arrestin Pathway Investigation
Recent research has unveiled the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). Alprenolol, along with carvedilol, has been shown to stimulate β-arrestin-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR) at the β1-adrenergic receptor. This makes Alprenolol a critical tool for investigating the mechanisms of biased signaling and for identifying novel ligands with specific signaling profiles.
GPCR Structural Biology
Alprenolol has played a pivotal role in the structural determination of GPCRs, particularly the β-adrenergic receptors. Its ability to stabilize the receptor in a particular conformation facilitates the formation of high-quality crystals necessary for X-ray crystallography. The resulting crystal structures have provided unprecedented insights into the architecture of GPCRs and the molecular basis of ligand recognition.
Experimental Protocols
Radioligand Binding Assay using (-)-[3H]-Dihydroalprenolol
This protocol is designed to determine the binding affinity (Ki) of a test compound for β-adrenergic receptors using the radiolabeled antagonist (-)-[3H]-dihydroalprenolol.
Materials:
-
Membrane preparation from cells or tissues expressing β-adrenergic receptors.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 at 25°C.
-
(-)-[3H]-dihydroalprenolol (specific activity ~80-100 Ci/mmol).
-
Unlabeled Alprenolol (for determining non-specific binding).
-
Test compounds.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add 50 µL of binding buffer, 50 µL of (-)-[3H]-dihydroalprenolol (at a final concentration close to its Kd, e.g., 1-2 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of unlabeled Alprenolol (final concentration 10 µM), 50 µL of (-)-[3H]-dihydroalprenolol, and 100 µL of membrane preparation.
-
Test Compound: Add 50 µL of the test compound at various concentrations, 50 µL of (-)-[3H]-dihydroalprenolol, and 100 µL of membrane preparation.
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of Alprenolol to inhibit agonist-induced cAMP production.
Materials:
-
Cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Agonist (e.g., Isoproterenol).
-
Alprenolol.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate and grow to 80-90% confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of Alprenolol in stimulation buffer for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the agonist (e.g., Isoproterenol at a final concentration that gives ~80% of the maximal response, EC80) to the wells containing Alprenolol and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of Alprenolol to determine the IC50 value for the inhibition of the agonist response.
β-Arrestin Recruitment Assay
This protocol assesses the ability of Alprenolol to promote or inhibit β-arrestin recruitment to the receptor, often using commercially available assay systems like DiscoverX PathHunter or Thermo Fisher Tango.
Materials:
-
Cells engineered to express the GPCR of interest fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment (e.g., PathHunter cells).
-
Cell culture and assay reagents provided with the commercial kit.
-
Alprenolol and any agonist to be tested.
-
Luminometer.
Procedure:
-
Cell Handling: Follow the manufacturer's instructions for thawing, seeding, and maintaining the specific cell line.
-
Compound Addition: Add Alprenolol at various concentrations to the cells in a white, clear-bottom assay plate. For antagonist mode, pre-incubate with Alprenolol before adding a reference agonist.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents as per the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: For agonist activity, plot the signal against the log concentration of Alprenolol to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the log concentration of Alprenolol to determine the IC50.
Conclusion
This compound's rich pharmacological profile makes it an exceptionally versatile and valuable tool for GPCR research. From its classical use as a competitive antagonist for receptor characterization to its more recently appreciated roles in studying inverse agonism and biased signaling, Alprenolol continues to contribute significantly to our understanding of GPCR function. Its utility in facilitating the structural determination of GPCRs further cements its importance in the field. The detailed experimental protocols provided in this guide offer a practical framework for leveraging the multifaceted properties of Alprenolol to advance GPCR drug discovery and fundamental research.
References
Alprenolol: A Technical Whitepaper on a Non-Selective β-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Alprenolol, a non-selective β-adrenoceptor antagonist. It details its chemical properties, mechanism of action, and key pharmacological parameters. This guide includes summaries of quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows to support researchers and professionals in the field of drug development.
Introduction
Alprenolol is a non-selective beta-adrenergic receptor antagonist, also known as a beta-blocker.[1] It competitively inhibits the action of catecholamines, such as epinephrine and norepinephrine, at both β1 and β2-adrenergic receptors.[1] This dual antagonism leads to its therapeutic effects, primarily in the management of cardiovascular conditions like hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Notably, Alprenolol also exhibits partial agonist activity, a property known as intrinsic sympathomimetic activity (ISA). This whitepaper will delve into the technical aspects of Alprenolol's pharmacology, providing a detailed resource for the scientific community.
Chemical and Physical Properties
Alprenolol is chemically described as 1-(o-allylphenoxy)-3-(isopropylamino)-2-propanol.[1] Its chemical structure and key identifiers are summarized in the table below.
| Property | Value |
| CAS Number | 13655-52-2 |
| Molecular Formula | C₁₅H₂₃NO₂ |
| Molecular Weight | 249.35 g/mol |
| SMILES | C=CCc1ccccc1OCC(O)CNC(C)C |
| InChI Key | PAZJSJFMUHDSTF-UHFFFAOYSA-N |
Mechanism of Action
Alprenolol exerts its pharmacological effects primarily through the competitive and non-selective blockade of β1 and β2-adrenergic receptors.
-
β1-Adrenoceptor Antagonism: Blockade of β1-receptors, predominantly located in the heart, results in a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect. This reduces myocardial oxygen demand and is beneficial in the treatment of angina.
-
β2-Adrenoceptor Antagonism: Antagonism of β2-receptors, found in bronchial and vascular smooth muscle, can lead to bronchoconstriction and vasoconstriction. This non-selective nature is a crucial consideration in patients with respiratory conditions.
Intrinsic Sympathomimetic Activity (ISA)
Alprenolol is not a pure antagonist; it possesses partial agonist activity. This means that in the absence of a full agonist, it can weakly stimulate β-adrenergic receptors. The intrinsic sympathomimetic activity of Alprenolol has been quantified to be approximately 22-26% of the maximal sympathetic activity. This property may contribute to a less pronounced bradycardia and a better side-effect profile in some patients compared to β-blockers without ISA.
Downstream Signaling Pathways
The primary signaling pathway affected by Alprenolol is the Gs-protein coupled β-adrenergic receptor cascade. By blocking the receptor, Alprenolol prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger, cyclic AMP (cAMP). This, in turn, decreases the activity of protein kinase A (PKA) and the subsequent phosphorylation of downstream targets.
Interestingly, Alprenolol has also been shown to be involved in β-arrestin-mediated signaling, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Extracellular signal-Regulated Kinase (ERK) pathway.[2] This G-protein-independent signaling adds another layer of complexity to its mechanism of action.
Quantitative Pharmacological Data
The following table summarizes key quantitative parameters for Alprenolol.
| Parameter | Receptor/System | Value | Reference |
| Binding Affinity (Kd) | Human β1-Adrenoceptor | 15 nM | Cayman Chemical |
| Human β2-Adrenoceptor | 0.91 nM | Cayman Chemical | |
| Human β3-Adrenoceptor | 117 nM | Cayman Chemical | |
| Antagonist Potency (pA2) | β-Adrenoceptors | Not explicitly found in searches. Determined via Schild plot analysis. | - |
| Intrinsic Sympathomimetic Activity (ISA) | Maximal Sympathetic Activity | 22-26% | (Lijnen et al., 1981) |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Alprenolol.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of Alprenolol for β-adrenergic receptors expressed in a cell line, such as Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cell membranes expressing the β-adrenergic receptor of interest.
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol).
-
Alprenolol stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation vials and cocktail.
-
96-well plates.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the target β-receptor in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a saturating concentration of a non-labeled ligand (e.g., propranolol) for non-specific binding.
-
50 µL of varying concentrations of Alprenolol (typically in a log-fold dilution series).
-
50 µL of the radioligand at a concentration close to its Kd.
-
100 µL of the prepared cell membranes (adjust volume for a final protein concentration of 20-50 µ g/well ).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the Alprenolol concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (HTRF)
This protocol describes a method to assess the functional antagonism of Alprenolol at Gs-coupled β-adrenergic receptors using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
CHO cells stably expressing the β-adrenergic receptor of interest.
-
Cell culture medium.
-
Stimulation buffer.
-
Isoproterenol (a full β-agonist).
-
Alprenolol stock solution.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed the CHO cells into 384-well white plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition:
-
For antagonist mode, pre-incubate the cells with varying concentrations of Alprenolol for 15-30 minutes at room temperature.
-
Stimulate the cells with an EC₈₀ concentration of isoproterenol and incubate for 30 minutes at 37°C.
-
-
Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm (for the donor) and 665 nm (for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the concentration of Alprenolol to generate a dose-response curve and determine the IC₅₀ value.
Determination of Intrinsic Sympathomimetic Activity (ISA)
This protocol outlines an in vitro method to quantify the partial agonist activity of Alprenolol.
Procedure:
-
Perform a cAMP accumulation assay as described in section 5.2.
-
In a parallel experiment, create a dose-response curve for a full agonist (e.g., isoproterenol) to determine the maximal possible cAMP response (Emax).
-
Generate a dose-response curve for Alprenolol alone (in the absence of any other agonist).
-
The ISA is expressed as the maximal response produced by Alprenolol as a percentage of the maximal response produced by the full agonist: ISA (%) = (Emax of Alprenolol / Emax of Isoproterenol) x 100.
Schild Plot Analysis for pA2 Determination
This method is used to determine the pA2 value, a measure of the potency of a competitive antagonist.
Procedure:
-
Perform a functional assay (e.g., cAMP accumulation) to generate several dose-response curves for a full agonist (e.g., isoproterenol) in the presence of increasing, fixed concentrations of Alprenolol.
-
Determine the EC₅₀ of the agonist for each antagonist concentration.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist).
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Alprenolol (-log[Alprenolol]) on the x-axis.
-
The x-intercept of the resulting linear regression is the pA2 value. A slope of 1 is indicative of competitive antagonism.
Conclusion
Alprenolol is a well-characterized non-selective β-adrenoceptor antagonist with partial agonist activity. Its ability to block both β1 and β2 receptors, coupled with its intrinsic sympathomimetic activity, defines its therapeutic and pharmacological profile. This technical guide provides a detailed overview of its properties, mechanism of action, and the experimental methodologies used for its characterization, serving as a valuable resource for researchers and drug development professionals. The provided protocols and diagrams offer a practical framework for further investigation and understanding of this compound and others in its class.
References
An In-depth Technical Guide to the 5-HT1A and 5-HT1B Receptor Antagonism of Alprenolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprenolol, a non-selective β-adrenoceptor antagonist, also exhibits significant antagonistic activity at serotonin 5-HT1A and 5-HT1B receptors. This dual pharmacology makes it a valuable tool in neuroscience research and a subject of interest in drug development for various neuropsychiatric disorders. This technical guide provides a comprehensive overview of Alprenolol's interaction with these two serotonin receptor subtypes, focusing on quantitative binding and functional data, detailed experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Analysis of Alprenolol's Affinity and Potency
The binding affinity and functional potency of Alprenolol at 5-HT1A and 5-HT1B receptors have been characterized in various studies. The following tables summarize key quantitative data, providing a comparative overview of its pharmacological profile.
Table 1: Alprenolol Binding Affinity (Ki) at 5-HT1A and 5-HT1B Receptors
| Receptor Subtype | Species | Tissue/System | Radioligand | Ki (nM) | Reference |
| 5-HT1A | Rat | Hippocampal Membranes | [³H]-8-OH-DPAT | 34 | [1] |
| 5-HT1B | Rat | Striatal Membranes | [¹²⁵I]-Cyanopindolol | 134 | [1] |
Table 2: Alprenolol Functional Antagonism (pA2 and IC50) at 5-HT1A and 5-HT1B Receptors
| Receptor Subtype | Species | Assay Type | Agonist | pA2 / IC50 (nM) | Reference |
| 5-HT1A | Not Specified | cAMP Assay | 8-OH-DPAT | Data Not Available | |
| 5-HT1B | Not Specified | GTPγS Binding Assay | 5-HT | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of a compound's pharmacological properties. The following sections outline standardized protocols for key experiments used to investigate Alprenolol's antagonism at 5-HT1A and 5-HT1B receptors.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.
1. 5-HT1A Receptor Binding Assay ([³H]-8-OH-DPAT)
-
Objective: To determine the binding affinity (Ki) of Alprenolol for the 5-HT1A receptor.
-
Materials:
-
Membrane preparation from rat hippocampus or cells expressing the human 5-HT1A receptor.
-
[³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Alprenolol hydrochloride.
-
5-HT (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.7.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.7.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
-
Procedure:
-
In a final volume of 250 µL, combine the membrane preparation (50-100 µg protein), [³H]-8-OH-DPAT (at a concentration near its Kd, typically 1 nM), and varying concentrations of Alprenolol.
-
For the determination of non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled 5-HT (e.g., 10 µM).
-
Incubate the mixture at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Alprenolol concentration.
-
Determine the IC50 value (the concentration of Alprenolol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. 5-HT1B Receptor Binding Assay ([¹²⁵I]-Iodocyanopindolol)
-
Objective: To determine the binding affinity (Ki) of Alprenolol for the 5-HT1B receptor.
-
Materials:
-
Membrane preparation from rat striatum or cells expressing the human 5-HT1B receptor.
-
[¹²⁵I]-Iodocyanopindolol (specific activity ~2200 Ci/mmol).
-
Alprenolol hydrochloride.
-
Serotonin (5-HT) or a non-selective serotonergic ligand (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Gamma counter.
-
-
Procedure:
-
In a final volume of 250 µL, incubate the membrane preparation (20-50 µg protein) with [¹²⁵I]-Iodocyanopindolol (at a concentration near its Kd, typically 20-50 pM) and various concentrations of Alprenolol.
-
Define non-specific binding in the presence of a high concentration of unlabeled 5-HT (e.g., 100 µM).
-
Incubate at 37°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Similar to the 5-HT1A binding assay, determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the effect of a compound on receptor-mediated signaling, providing information on its antagonist or agonist properties.
1. 5-HT1A Receptor Functional Assay (cAMP Accumulation)
-
Objective: To determine the functional potency (IC50 or pA2) of Alprenolol in antagonizing agonist-induced inhibition of cAMP production.
-
Principle: 5-HT1A receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the agonist's effect, thus restoring cAMP levels.
-
Materials:
-
Cells stably expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
A 5-HT1A receptor agonist (e.g., 8-OH-DPAT).
-
Alprenolol hydrochloride.
-
Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
cAMP assay kit (e.g., LANCE Ultra cAMP, HTRF, or ELISA-based).
-
Cell culture medium and reagents.
-
-
Procedure:
-
Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of Alprenolol for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of the 5-HT1A agonist (typically the EC80 concentration) in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the absence and presence of different concentrations of Alprenolol.
-
For Schild analysis, plot log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope of 1 is indicative of competitive antagonism.
-
Alternatively, determine the IC50 of Alprenolol for its ability to reverse the agonist-induced inhibition of cAMP production.
-
2. 5-HT1B Receptor Functional Assay ([³⁵S]GTPγS Binding)
-
Objective: To determine the functional potency of Alprenolol in antagonizing agonist-stimulated [³⁵S]GTPγS binding.
-
Principle: Agonist binding to a Gi/o-coupled receptor like 5-HT1B promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. An antagonist will inhibit this process.
-
Materials:
-
Membrane preparations from cells expressing the 5-HT1B receptor.
-
A 5-HT1B receptor agonist (e.g., 5-HT or anpirtoline).
-
Alprenolol hydrochloride.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4.
-
Scintillation cocktail.
-
-
Procedure:
-
In a final volume of 200 µL, combine the membrane preparation (5-20 µg protein), GDP (e.g., 10 µM), varying concentrations of Alprenolol, and the 5-HT1B agonist (at its EC80 concentration).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Similar to the cAMP assay, construct concentration-response curves and perform Schild analysis to determine the pA2 value or calculate the IC50 for Alprenolol's inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the 5-HT1A and 5-HT1B receptors and the general workflows for the experimental protocols described above.
Signaling Pathways
Both 5-HT1A and 5-HT1B receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Experimental Workflows
The following diagrams outline the general workflows for the radioligand binding and functional assays.
Conclusion
Alprenolol serves as a well-characterized antagonist for both 5-HT1A and 5-HT1B receptors, in addition to its primary activity as a β-adrenoceptor blocker. This technical guide has provided a summary of its binding affinities, detailed experimental protocols for its characterization, and an overview of the relevant signaling pathways. The provided methodologies and data serve as a valuable resource for researchers investigating the serotonergic system and for professionals in the field of drug development exploring the therapeutic potential of compounds targeting these receptors. Further research to determine the precise pA2 values of Alprenolol at these receptors will provide a more complete understanding of its functional antagonism.
References
The Biological Activity of 4-Hydroxyalprenolol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alprenolol, a non-selective β-adrenergic receptor antagonist, undergoes hepatic metabolism to produce several metabolites, among which 4-hydroxyalprenolol (4-OH-alprenolol) is recognized as pharmacologically active.[1][2] This technical guide provides a comprehensive overview of the known biological activity of 4-OH-alprenolol, focusing on its role as a beta-blocker. While quantitative data on its specific receptor binding affinities and functional potencies are not extensively available in publicly accessible literature, this paper synthesizes the existing knowledge and outlines the standard experimental protocols used to characterize such compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the pharmacology of alprenolol and its metabolites.
Introduction
Alprenolol is a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA) that has been used in the management of cardiovascular conditions such as hypertension and angina pectoris.[1][3] Like many pharmaceuticals, alprenolol is subject to extensive first-pass metabolism in the liver, leading to the formation of various metabolites.[1] One of these, 4-hydroxyalprenolol, has been identified as an active metabolite, contributing to the overall pharmacological effect of the parent drug. Understanding the biological activity of 4-OH-alprenolol is crucial for a complete comprehension of alprenolol's therapeutic actions and potential side effects.
This whitepaper details the current understanding of 4-OH-alprenolol's biological activity, with a focus on its interaction with β-adrenergic receptors. It also provides detailed methodologies for the key experimental assays used to characterize the pharmacological profile of such compounds.
Metabolism of Alprenolol
Alprenolol is metabolized in the liver primarily through aromatic hydroxylation to form 4-hydroxyalprenolol. This process is a common metabolic pathway for many aryloxypropanolamine beta-blockers.
Biological Activity of 4-Hydroxyalprenolol
Beta-Adrenergic Receptor Binding Affinity
The affinity of a compound for its receptor is a critical determinant of its potency. This is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. While specific Ki values for 4-OH-alprenolol are not found in the reviewed literature, the methodology to determine these values is well-established.
Table 1: Beta-Adrenergic Receptor Binding Affinities (Illustrative)
| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | Selectivity (β1/β2) |
| Alprenolol | Data not available | Data not available | Non-selective |
| 4-OH-Alprenolol | Data not available | Data not available | Data not available |
| Propranolol (Reference) | ~1-5 | ~1-5 | Non-selective |
| Atenolol (Reference) | ~100-200 | ~2000-4000 | ~20-fold β1 selective |
This table is illustrative. Specific binding affinity data for alprenolol and 4-OH-alprenolol were not found in the searched literature.
Functional Antagonism and Potency
The potency of a competitive antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. Functional assays, such as measuring the inhibition of isoprenaline-induced adenylyl cyclase activity, are used to determine these values.
Table 2: Functional Potency of Beta-Blockers (Illustrative)
| Compound | pA2 at β1-Adrenergic Receptors | pA2 at β2-Adrenergic Receptors |
| Alprenolol | Data not available | Data not available |
| 4-OH-Alprenolol | Data not available | Data not available |
| Propranolol (Reference) | ~8.5 | ~8.5 |
This table is illustrative. Specific pA2 values for alprenolol and 4-OH-alprenolol were not found in the searched literature.
Intrinsic Sympathomimetic Activity (ISA)
Some beta-blockers also possess partial agonist activity, referred to as intrinsic sympathomimetic activity (ISA). Alprenolol is known to have ISA. The ISA of 4-OH-alprenolol has not been quantitatively reported. ISA is typically assessed by measuring the compound's ability to stimulate a response (e.g., cAMP production) in the absence of a full agonist.
Experimental Protocols
The following sections detail the standard experimental procedures for characterizing the biological activity of a beta-blocker like 4-OH-alprenolol.
Radioligand Binding Assay for Receptor Affinity
This assay measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing β1- and β2-adrenergic receptors.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound (4-OH-alprenolol).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the concentration of the test compound. The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
Functional Assay: Adenylyl Cyclase Activity
This assay measures the ability of an antagonist to inhibit the agonist-stimulated production of cyclic AMP (cAMP), a key second messenger in β-adrenergic signaling.
Methodology:
-
Cell Culture/Membrane Preparation: Cells expressing the β-adrenergic receptor of interest are cultured, or membrane preparations are used.
-
Treatment: The cells or membranes are pre-incubated with various concentrations of the antagonist (4-OH-alprenolol) followed by stimulation with a range of concentrations of an agonist (e.g., isoprenaline).
-
cAMP Measurement: The reaction is stopped, and the intracellular or membrane-associated cAMP levels are measured using a suitable method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: Dose-response curves for the agonist in the presence of different antagonist concentrations are plotted. A Schild plot analysis is then performed to determine the pA2 value of the antagonist.
Signaling Pathways
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, stimulate adenylyl cyclase to produce cAMP. Beta-blockers competitively inhibit this process.
Conclusion and Future Directions
4-Hydroxyalprenolol is an acknowledged active metabolite of alprenolol that contributes to its beta-blocking effects. While its qualitative role is understood, a significant gap exists in the publicly available literature regarding its quantitative pharmacological profile. To fully comprehend the contribution of 4-OH-alprenolol to the clinical effects of alprenolol, further research is warranted to determine its precise binding affinities (Ki) for β1 and β2-adrenergic receptors, its functional potency (pA2), and its intrinsic sympathomimetic activity. The experimental protocols detailed in this whitepaper provide a clear roadmap for conducting such characterization studies. A thorough understanding of the pharmacological properties of active metabolites like 4-OH-alprenolol is essential for optimizing drug therapy and for the development of new, more effective cardiovascular drugs.
References
Historical development and discovery of Alprenolol as a therapeutic agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprenolol, a first-generation non-selective β-adrenergic receptor antagonist, represents a significant milestone in the history of cardiovascular pharmacology. Its development in the mid-20th century was part of a broader revolution in the understanding and treatment of cardiovascular diseases, particularly angina pectoris and hypertension. This technical guide provides an in-depth exploration of the historical development, discovery, and key experimental findings that established Alprenolol as a therapeutic agent.
Historical Context: The Dawn of β-Blockade
The journey to Alprenolol's discovery began with the foundational work of Raymond P. Ahlquist in 1948, who first proposed the existence of two distinct types of adrenergic receptors: α and β. This groundbreaking concept laid the groundwork for the targeted development of drugs that could selectively modulate the sympathetic nervous system's effects on the heart. In the early 1960s, Sir James Black, a Scottish pharmacologist at Imperial Chemical Industries (ICI), hypothesized that blocking β-adrenergic receptors could alleviate the symptoms of angina pectoris by reducing myocardial oxygen demand. This led to the development of the first β-blockers, pronethalol and subsequently propranolol, revolutionizing the treatment of heart disease. It was within this fertile scientific environment that Alprenolol was developed as another important member of the aryloxypropanolamine class of β-blockers.[1]
The Synthesis of Alprenolol
The chemical synthesis of Alprenolol, 1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol, follows a common pathway for aryloxypropanolamine β-blockers. While the original patents provide the foundational methodology, a general and widely recognized synthetic route is outlined below.
Experimental Protocol: General Synthesis of Alprenolol
Materials:
-
2-allylphenol
-
Epichlorohydrin
-
Isopropylamine
-
Sodium hydroxide (NaOH)
-
Solvents (e.g., ethanol, methanol, toluene)
-
Apparatus for reflux and distillation
Procedure:
-
Formation of the Glycidyl Ether: 2-allylphenol is reacted with an excess of epichlorohydrin in the presence of a base, typically sodium hydroxide. The reaction is usually carried out under reflux in a suitable solvent. The sodium hydroxide acts as a catalyst and a scavenger for the hydrochloric acid that is formed as a byproduct. This step results in the formation of 1-(2-allylphenoxy)-2,3-epoxypropane.
-
Purification of the Glycidyl Ether: The excess epichlorohydrin and solvent are removed by distillation, often under reduced pressure. The resulting crude glycidyl ether can be further purified by vacuum distillation or chromatography.
-
Ring Opening with Isopropylamine: The purified glycidyl ether is then reacted with isopropylamine. This is a nucleophilic substitution reaction where the amine attacks the less sterically hindered carbon of the epoxide ring, leading to its opening. This reaction is typically performed in a solvent such as ethanol or methanol and may be heated to ensure completion.
-
Isolation and Purification of Alprenolol: After the reaction is complete, the solvent and excess isopropylamine are removed by evaporation. The crude Alprenolol is then purified. This can be achieved by crystallization of its salt form (e.g., hydrochloride) from a suitable solvent system or by column chromatography.
The following diagram illustrates the general workflow for the synthesis of Alprenolol.
Pharmacological Profile and Mechanism of Action
Alprenolol is a non-selective β-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors.[2] It also exhibits antagonist activity at serotonin 5-HT1A and 5-HT1B receptors.[3]
β-Adrenergic Receptor Antagonism
The primary therapeutic effects of Alprenolol in cardiovascular diseases stem from its blockade of β1-adrenergic receptors in the heart.[2] This antagonism leads to:
-
Negative Chronotropic Effect: A decrease in heart rate.
-
Negative Inotropic Effect: A reduction in the force of myocardial contraction.
These effects collectively decrease the heart's workload and oxygen demand, which is the basis for its efficacy in treating angina pectoris.[1] The blockade of β2-adrenergic receptors can lead to bronchoconstriction, a potential side effect in patients with asthma.
5-HT Receptor Antagonism
Alprenolol's activity as a 5-HT1A and 5-HT1B receptor antagonist contributes to its complex pharmacological profile, although the clinical significance of this action in its cardiovascular applications is less well-defined.
Biased Agonism at β-Adrenergic Receptors
More recent research has revealed a more nuanced mechanism of action for some β-blockers, including Alprenolol. Studies have shown that Alprenolol can act as a "biased agonist" at the β1-adrenergic receptor. While it antagonizes the classical G-protein signaling pathway, it can simultaneously activate β-arrestin-mediated signaling pathways. This biased agonism may contribute to some of the long-term beneficial effects of certain β-blockers in heart failure.
The following diagrams illustrate the canonical G-protein coupled receptor (GPCR) signaling pathway and the β-arrestin biased signaling pathway that can be activated by ligands like Alprenolol.
Quantitative Pharmacological Data
The affinity of Alprenolol for its target receptors has been quantified in numerous studies. The following tables summarize key binding affinity data.
Table 1: Binding Affinity of Alprenolol for β-Adrenergic Receptors
| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |
| β1-Adrenergic | (-)-[3H]Alprenolol | Direct Binding | Canine Myocardium | - | 7-11 | - | |
| β1-Adrenergic | Alprenolol | Competition Assay | Dog Heart | - | - | 4.88 | |
| β2-Adrenergic | [3H]Dihydroalprenolol | Competition Assay | Calf Lung Membranes | 1.2 | - | - | |
| β2-Adrenergic | (-)-[3H]Alprenolol | Direct Binding | - | - | 0.5 | - |
Table 2: Binding Affinity of Alprenolol for 5-HT Receptors
| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | Kd (nM) | IC50 (nM) | Reference |
| 5-HT1A | Alprenolol | Competition Assay | Rat Hippocampal Membranes | 34 | - | - | - |
| 5-HT1B | Alprenolol | Competition Assay | Rat Striatal Membranes | 134 | - | - | - |
Key Experimental Protocols
The therapeutic utility of Alprenolol, particularly in angina pectoris, was established through a series of clinical trials in the late 1960s and early 1970s. These early trials were crucial in demonstrating its efficacy and safety.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor. The following is a generalized protocol for a competitive binding assay using [3H]dihydroalprenolol, a commonly used radioligand for studying β-adrenergic receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Alprenolol for β-adrenergic receptors.
Materials:
-
Membrane preparation containing β-adrenergic receptors (e.g., from heart tissue or cultured cells expressing the receptor).
-
[3H]dihydroalprenolol (radioligand).
-
Unlabeled Alprenolol (competitor).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a series of tubes or a microplate, add a fixed amount of the membrane preparation.
-
Competition: Add increasing concentrations of unlabeled Alprenolol to the tubes. Include a set of tubes with no unlabeled competitor (total binding) and a set with a high concentration of a potent unlabeled ligand (e.g., propranolol) to determine non-specific binding.
-
Radioligand Addition: Add a fixed, low concentration of [3H]dihydroalprenolol to all tubes.
-
Incubation: Incubate the mixture at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration manifold. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the competitor. Plot the specific binding as a function of the log of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram outlines the workflow for a typical radioligand binding assay.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using Alprenolol Benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alprenolol is a non-selective beta-adrenergic receptor antagonist.[1][2][3][4][5] It also exhibits antagonist activity at 5-HT1A and 5-HT1B receptors. As a beta-blocker, alprenolol competitively inhibits the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors. This action blocks the downstream signaling cascade, primarily the production of cyclic AMP (cAMP), leading to its therapeutic effects in conditions like hypertension, angina pectoris, and cardiac arrhythmias. Alprenolol has been shown to have little to no intrinsic sympathomimetic activity. In vitro assays are crucial for characterizing the pharmacological properties of alprenolol, including its binding affinity and functional potency at beta-adrenergic receptors.
Data Presentation
The following table summarizes the quantitative data for alprenolol from in vitro assays.
| Parameter | Value | Receptor/System | Assay Type | Reference |
| KD | 7-11 nM | Canine Myocardium Beta-Adrenergic Receptors | (-) [3H]Alprenolol Binding Assay | |
| KD | ~10 nM | Human Lymphocyte Beta-Adrenergic Receptors | (-) [3H]Alprenolol Binding Assay | |
| IC50 | 1 x 10-5 M | Anti-alprenolol Monoclonal Antibody 2G9 | [3H]Dihydroalprenolol Binding |
Note: KD (Dissociation Constant) represents the concentration of the ligand at which 50% of the receptors are occupied at equilibrium. A lower KD value indicates a higher binding affinity. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces a specific biological or biochemical function by 50%.
Signaling Pathway
The diagram below illustrates the canonical beta-adrenergic signaling pathway and the mechanism of action for Alprenolol benzoate. Under normal physiological conditions, the binding of an agonist (e.g., epinephrine) to the beta-adrenergic receptor activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (camp), which then activates Protein Kinase A (PKA), leading to various cellular responses. Alprenolol, as a competitive antagonist, blocks the binding of the agonist to the receptor, thereby inhibiting this signaling cascade.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol details the methodology for determining the binding affinity (Ki) of this compound for beta-adrenergic receptors using a competitive radioligand binding assay with (-) [3H]alprenolol.
A. Materials and Reagents
-
Cell Membranes: Prepared from a cell line or tissue expressing the beta-adrenergic receptor of interest (e.g., S49 lymphoma cells, human lymphocytes).
-
Radioligand: (-) [3H]Alprenolol.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled beta-adrenergic antagonist (e.g., 10 µM Propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates.
-
Scintillation counter.
B. Experimental Workflow Diagram
C. Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10-10 M to 10-4 M.
-
Prepare the radioligand solution in the assay buffer at a concentration close to its KD value (e.g., 1-5 nM for (-) [3H]Alprenolol).
-
Prepare the cell membrane suspension in the assay buffer. The amount of membrane protein per well should be optimized to give a sufficient signal-to-noise ratio.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound dilution (for the competition curve), assay buffer (for total binding), or non-specific binding control (e.g., 10 µM Propranolol).
-
Radioligand solution.
-
Cell membrane suspension to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes). The optimal incubation time should be determined in preliminary experiments.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competing ligand).
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Functional cAMP Assay
This protocol outlines a method to determine the functional potency of this compound as an antagonist of beta-adrenergic receptors by measuring its ability to inhibit agonist-induced cAMP production.
A. Materials and Reagents
-
Cell Line: A cell line endogenously or recombinantly expressing the beta-adrenergic receptor of interest (e.g., HEK293 cells).
-
Beta-adrenergic Agonist: e.g., Isoproterenol.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luciferase-based biosensor assays).
-
Cell Culture Medium and Reagents.
-
Phosphodiesterase (PDE) Inhibitor (optional): e.g., IBMX, to prevent the degradation of cAMP.
B. Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture the cells under appropriate conditions.
-
Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer or cell culture medium.
-
Prepare the agonist (e.g., Isoproterenol) solution at a concentration that elicits a submaximal response (e.g., EC80), as determined in preliminary experiments.
-
-
Antagonist Pre-incubation:
-
Remove the cell culture medium from the wells.
-
Add the different concentrations of this compound to the wells and pre-incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the agonist solution to the wells containing the pre-incubated antagonist.
-
Incubate for a time sufficient to allow for cAMP production (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells (if required by the assay kit).
-
Follow the instructions of the cAMP assay kit to measure the levels of cAMP in each well.
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 value of this compound. This value represents the concentration of alprenolol that inhibits 50% of the agonist-induced cAMP production.
-
References
Application Note: Characterization of Beta-Adrenergic Receptors Using Radiolabeled Alprenolol Binding Assays
Introduction
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are crucial in mediating the physiological effects of catecholamines like epinephrine and norepinephrine. Their involvement in cardiovascular and respiratory functions makes them significant targets for drug development. Delineating the binding characteristics of ligands to these receptors is a cornerstone of pharmacological research. This application note describes the use of radiolabeled alprenolol, a potent beta-adrenergic antagonist, to perform binding affinity assays for the characterization of β-ARs.
Radioligand binding assays are a sensitive and quantitative method to measure the interaction between a ligand and its receptor.[1] These assays, which can be performed on preparations from various tissues, provide essential data on receptor density (Bmax) and ligand affinity (Kd).[2] (-)-[3H]Alprenolol or its derivative (-)-[3H]dihydroalprenolol are widely used radioligands due to their high affinity, low non-specific binding, and receptor specificity for β-ARs.[3][4] This document provides detailed protocols for both saturation and competition binding assays using radiolabeled alprenolol.
Key Concepts
-
Saturation Binding: These experiments involve incubating a constant amount of receptor preparation with increasing concentrations of radioligand to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5] The Kd is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, and is an inverse measure of affinity. Bmax reflects the total concentration of receptors in the sample.
-
Competition Binding: In these assays, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand. This allows for the determination of the inhibitory constant (Ki) of the competing ligand, which reflects its affinity for the receptor.
-
Specific vs. Non-specific Binding: Total binding is the total amount of radioligand bound to the receptor preparation. Non-specific binding refers to the radioligand binding to components other than the target receptor. It is determined by measuring binding in the presence of a high concentration of an unlabeled competing ligand that saturates the target receptors. Specific binding is the difference between total and non-specific binding.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing radiolabeled alprenolol for β-AR binding assays in different tissues.
Table 1: Saturation Binding Parameters for (-)-[3H]Alprenolol/Dihydroalprenolol
| Tissue Source | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human Mononuclear Leukocytes | (-)-[3H]Alprenolol | 10 | 75 ± 12 | |
| Canine Myocardium | (-)-[3H]Alprenolol | 7-11 | 350 | |
| BC3H1 Muscle Cells (High Affinity Site) | [3H]-Dihydroalprenolol | 0.53 | 58 | |
| Human Myometrium | [3H]-Dihydroalprenolol | 0.50 | 70 | |
| Hamster Brown Adipocytes | (-)-[3H]Dihydroalprenolol | 1.4 | 57,000 sites/cell |
Table 2: Inhibition Constants (Ki) of Competing Ligands for (-)-[3H]Alprenolol/Dihydroalprenolol Binding
| Tissue Source | Competing Ligand | Ki (nM) | Reference |
| Human Mononuclear Leukocytes | (-)-Propranolol | 9 | |
| Canine Myocardium | (-)-Propranolol | 12 | |
| Canine Myocardium | (-)-Isoproterenol | - | |
| Canine Myocardium | (-)-Epinephrine | - | |
| Canine Myocardium | (-)-Norepinephrine | - |
Experimental Protocols
I. Membrane Preparation from Tissue
This protocol describes the general steps for preparing a crude membrane fraction from tissue, a common source of receptors for binding assays.
-
Tissue Homogenization:
-
Excise the tissue of interest and place it in ice-cold homogenization buffer (e.g., 75 mM Tris-HCl, pH 7.4, 25 mM MgCl2).
-
Mince the tissue thoroughly with scissors.
-
Homogenize the minced tissue using a Potter-Elvehjem homogenizer.
-
-
Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge it at a high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the membrane fraction.
-
-
Washing and Resuspension:
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.
-
Repeat the high-speed centrifugation and resuspension steps to wash the membranes.
-
Finally, resuspend the washed membrane pellet in the assay buffer at a desired protein concentration.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the membrane preparation using a standard method such as the Lowry or Bradford assay.
-
II. Saturation Binding Assay
This protocol aims to determine the Kd and Bmax of the radioligand for the target receptor.
-
Assay Setup:
-
Prepare a series of dilutions of the radiolabeled alprenolol in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
For each concentration of radioligand, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of an unlabeled competitor (e.g., 10 µM propranolol) to saturate the specific binding sites.
-
-
Incubation:
-
To all tubes, add a consistent amount of the membrane preparation (e.g., 50-100 µg of protein).
-
Add the corresponding concentration of radiolabeled alprenolol to each tube.
-
Incubate the tubes at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium. The incubation time should be determined empirically. Binding has been shown to be rapid, with a half-life of less than 30 seconds.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., Whatman GF/C). This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial and allow for equilibration.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each radioligand concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding versus the concentration of free radioligand.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values. While historically Scatchard plots were used for this analysis, they are now considered less accurate due to the distortion of experimental error.
-
III. Competition Binding Assay
This protocol is used to determine the affinity (Ki) of an unlabeled compound for the receptor.
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled test compound in the assay buffer.
-
Prepare tubes for total binding (no competitor), non-specific binding (high concentration of a standard unlabeled competitor like propranolol), and for each concentration of the test compound.
-
-
Incubation:
-
To all tubes, add a consistent amount of the membrane preparation.
-
Add a fixed concentration of radiolabeled alprenolol to all tubes. This concentration is typically at or below the Kd value determined from the saturation assay.
-
Add the corresponding concentration of the unlabeled test compound or buffer to the respective tubes.
-
Incubate the tubes at a specific temperature for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Follow the same procedure for separation of bound and free ligand and quantification of radioactivity as described in the saturation binding assay protocol.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
References
Application of Alprenolol in Competitive Radioligand Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprenolol is a non-selective β-adrenergic receptor antagonist widely utilized in pharmacological research.[1] Its ability to competitively bind to β-adrenergic receptors makes it an invaluable tool in competitive radioligand binding assays. These assays are fundamental in drug discovery and pharmacology for determining the affinity of unlabeled test compounds for a specific receptor. This document provides detailed application notes and protocols for the use of Alprenolol in such studies.
Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their sensitivity and robustness.[2] Competitive binding assays, a specific type of this assay, are employed to determine the relative binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[2]
Principle of the Assay
Competitive radioligand binding assays with Alprenolol involve incubating a biological sample containing β-adrenergic receptors (e.g., cell membranes, tissue homogenates) with a fixed concentration of a radiolabeled ligand that binds to these receptors, such as [³H]dihydroalprenolol ([³H]DHA) or (-)[³H]alprenolol.[3][4] A range of concentrations of an unlabeled competing ligand, in this case, a test compound, is added to the incubation. The unlabeled ligand competes with the radioligand for the same binding sites on the receptor. By measuring the amount of radioactivity bound to the receptors at each concentration of the unlabeled ligand, a competition curve can be generated. From this curve, the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value is then used to calculate the inhibition constant (Ki), which represents the affinity of the unlabeled ligand for the receptor, using the Cheng-Prusoff equation.
Data Presentation
The binding affinity of Alprenolol for β-adrenergic receptors has been characterized in various tissues and cell lines. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinity of Alprenolol for β-Adrenergic Receptors
| Radioligand | Tissue/Cell Type | Receptor Subtype | Kd of Radioligand (nM) | Ki of Alprenolol (nM) | Reference |
| (-)[³H]Alprenolol | Canine Myocardium | β-adrenergic | 7-11 | - | |
| (-)[³H]Alprenolol | Human Lymphocytes | β-adrenergic | 10 | - | |
| [³H]Dihydroalprenolol | Rat Cardiac Membranes | β₁-adrenergic | 5.7 ± 1.1 | - |
Table 2: Comparative Binding Affinities of β-Adrenergic Ligands
| Ligand | Tissue/Cell Type | IC50 / Kd (nM) | Comments | Reference |
| (-)-Propranolol | Canine Myocardium | Kd = 12 | High affinity antagonist | |
| (-)-Propranolol | Human Lymphocytes | IC50 = 9 | Potent competitor | |
| (-)-Isoproterenol | Canine Myocardium | - | More potent than epinephrine and norepinephrine in inhibiting (-)[³H]alprenolol binding | |
| (-)-Isoproterenol | Human Lymphocytes | - | More potent than epinephrine and norepinephrine in inhibiting (-)[³H]alprenolol binding |
Experimental Protocols
Membrane Preparation from Tissues or Cells
This protocol describes the preparation of a crude membrane fraction enriched with β-adrenergic receptors.
Materials:
-
Tissue (e.g., rat heart, canine myocardium) or cultured cells expressing β-adrenergic receptors.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors.
-
Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, pH 7.4.
-
Homogenizer (e.g., Dounce or Polytron).
-
High-speed refrigerated centrifuge.
Protocol:
-
Mince the tissue or harvest the cells and wash with ice-cold PBS.
-
Homogenize the tissue or cells in 20 volumes of ice-cold Lysis Buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 4).
-
Resuspend the final pellet in Storage Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol details the steps for performing a competitive binding assay using Alprenolol as a reference compound or to determine the affinity of a test compound.
Materials:
-
Prepared cell membranes.
-
Radioligand: [³H]Dihydroalprenolol ([³H]DHA) or (-)[³H]Alprenolol.
-
Unlabeled Alprenolol (for determining non-specific binding and as a reference).
-
Test compounds.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Assay Setup: Perform the assay in triplicate in a 96-well plate with a final volume of 250 µL per well.
-
Total Binding: Add 150 µL of membrane preparation (3-120 µg protein), 50 µL of Assay Buffer, and 50 µL of radioligand solution.
-
Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled Alprenolol (e.g., 10 µM), and 50 µL of radioligand solution.
-
Competitive Binding: Add 150 µL of membrane preparation, 50 µL of varying concentrations of the test compound, and 50 µL of radioligand solution. The concentration of the radioligand should be close to its Kd value.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.
-
Drying: Dry the filters for 30 minutes at 50°C.
-
Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competing compound to generate a competition curve.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathway
The following diagram illustrates the canonical β-adrenergic receptor signaling pathway and the inhibitory action of Alprenolol. Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to various cellular responses. Alprenolol, as an antagonist, blocks the initial step of agonist binding, thereby inhibiting the entire downstream signaling cascade.
Caption: β-Adrenergic signaling pathway and antagonism by Alprenolol.
Experimental Workflow
The diagram below outlines the key steps in a competitive radioligand binding assay using Alprenolol.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Key Parameters
This diagram illustrates the relationship between the experimentally determined IC50 and the intrinsic binding affinity, Ki, as defined by the Cheng-Prusoff equation.
Caption: Relationship between IC50 and Ki via the Cheng-Prusoff equation.
References
- 1. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist alprenolol on human Kv1.3 currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Use of Alprenolol Hydrochloride and Alprenolol Benzoate
Application Notes & Protocols for Researchers
This document provides a detailed comparison of Alprenolol hydrochloride and Alprenolol benzoate for use in experimental settings. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection and application of the appropriate salt form of Alprenolol for their studies.
Introduction
Alprenolol is a non-selective β-adrenergic receptor antagonist with additional antagonist activity at 5-HT1A receptors.[1][2] It is a valuable tool in pharmacological research for studying the roles of these receptors in various physiological and pathological processes. Alprenolol is commercially available in different salt forms, most commonly as a hydrochloride salt and occasionally as a benzoate salt. The choice of salt form can significantly impact the physicochemical properties of the compound, which in turn can influence experimental outcomes. This document outlines the key differences between Alprenolol hydrochloride and this compound and provides protocols for their use in common in vitro assays.
Physicochemical Properties and Their Experimental Implications
The primary difference between the hydrochloride and benzoate salts of Alprenolol lies in their physicochemical properties, particularly solubility. This has direct implications for stock solution preparation, in vitro assay design, and potential in vivo effects.
Table 1: Physicochemical Properties of Alprenolol Hydrochloride and this compound
| Property | Alprenolol Hydrochloride | This compound | Reference(s) |
| Molecular Formula | C₁₅H₂₃NO₂·HCl | C₂₂H₂₉NO₄ | [2][3] |
| Molecular Weight | 285.81 g/mol | 371.48 g/mol | [2] |
| Aqueous Solubility | Soluble to 100 mM in water | Expected to have lower aqueous solubility | |
| Appearance | Off-white powder | Solid |
Key Considerations for Experimental Design:
-
Solubility and Stock Solution Preparation: Alprenolol hydrochloride's high water solubility makes it straightforward to prepare concentrated aqueous stock solutions for in vitro experiments. This compound, being the salt of a weaker acid (benzoic acid), is expected to be less soluble in neutral aqueous solutions. Researchers using the benzoate salt may need to employ alternative solvents like DMSO or ethanol for preparing stock solutions, or use buffers with an acidic pH to enhance solubility. When using organic solvents, it is crucial to consider their potential effects on the experimental system and to include appropriate vehicle controls.
-
Local Concentration and Tissue Irritation: A comparative study on the ulcerogenic effects of different alprenolol salts in a porcine esophageal model revealed that highly water-soluble salts, such as the hydrochloride, produced more severe esophageal lesions than the less soluble benzoate salt. This suggests that the rapid dissolution of the hydrochloride salt can lead to high local concentrations, potentially causing tissue irritation. This is a critical consideration for in vivo studies, particularly those involving local administration, and may also be relevant for long-term cell culture experiments.
Signaling Pathways of Alprenolol
Alprenolol primarily acts as an antagonist at β-adrenergic receptors, thereby blocking the canonical G-protein signaling pathway. Upon agonist stimulation, β-adrenergic receptors couple to Gs proteins, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). Alprenolol competitively inhibits this process.
Interestingly, Alprenolol has also been shown to act as a biased agonist, stimulating a G-protein-independent signaling pathway involving β-arrestin. This pathway can lead to the transactivation of the epidermal growth factor receptor (EGFR) and the activation of downstream kinases like ERK.
Diagram 1: Canonical G-Protein Signaling Pathway Antagonized by Alprenolol
Caption: Alprenolol blocks agonist-induced Gs-protein activation.
Diagram 2: Alprenolol-Induced β-Arrestin Signaling Pathway
Caption: Alprenolol can induce β-arrestin-mediated signaling.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the activity of β-adrenergic receptor ligands like Alprenolol. These protocols are adaptable for both the hydrochloride and benzoate salt forms, with the primary difference being the preparation of the stock solutions.
Protocol 1: Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of Alprenolol for β-adrenergic receptors. It involves competing the binding of a radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol) with unlabeled Alprenolol.
Diagram 3: Workflow for Radioligand Binding Assay
Caption: Workflow for determining Alprenolol's binding affinity.
Materials:
-
Cell membranes expressing the β-adrenergic receptor of interest
-
Radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol)
-
Alprenolol hydrochloride or this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
96-well plates
-
Vacuum filtration manifold
-
Liquid scintillation counter
Procedure:
-
Stock Solution Preparation:
-
Alprenolol Hydrochloride: Prepare a 10 mM stock solution in deionized water.
-
This compound: Prepare a 10 mM stock solution in 100% DMSO.
-
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL binding buffer, 25 µL radioligand, 50 µL cell membranes.
-
Non-specific Binding: 25 µL of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Propranolol), 25 µL radioligand, 50 µL cell membranes.
-
Competition Binding: 25 µL of each Alprenolol dilution, 25 µL radioligand, 50 µL cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Alprenolol concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of Alprenolol to antagonize agonist-induced cAMP production.
Diagram 4: Workflow for cAMP Accumulation Assay
Caption: Workflow for assessing Alprenolol's functional antagonism.
Materials:
-
Cells expressing the β-adrenergic receptor of interest (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Alprenolol hydrochloride or this compound
-
β-adrenergic agonist (e.g., Isoproterenol)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Stock Solution Preparation: Prepare stock solutions of Alprenolol and Isoproterenol in the appropriate solvent (water for hydrochloride, DMSO for benzoate).
-
Antagonist Treatment: Remove the culture medium and add fresh medium containing a phosphodiesterase inhibitor and varying concentrations of Alprenolol. Incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of Isoproterenol (typically the EC₈₀) to the wells and incubate for an additional 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Alprenolol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of Alprenolol that inhibits 50% of the agonist-induced cAMP response.
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the ability of Alprenolol to promote the interaction between the β-adrenergic receptor and β-arrestin, a key step in the G-protein-independent signaling pathway.
Diagram 5: Workflow for β-Arrestin Recruitment Assay
Caption: Workflow for measuring Alprenolol-induced β-arrestin recruitment.
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® cells from DiscoveRx, or cells expressing BRET/FRET pairs)
-
Cell culture medium
-
Alprenolol hydrochloride or this compound
-
Assay-specific detection reagents
-
White, opaque 96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the engineered cells in the appropriate multi-well plate according to the assay manufacturer's recommendations.
-
Stock Solution Preparation: Prepare serial dilutions of Alprenolol in the appropriate solvent.
-
Compound Addition: Add the Alprenolol dilutions to the cells.
-
Incubation: Incubate the plate for the recommended time (typically 60-90 minutes) at 37°C to allow for receptor-β-arrestin interaction.
-
Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the Alprenolol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, representing the concentration of Alprenolol that produces 50% of the maximal β-arrestin recruitment response.
Conclusion
The choice between Alprenolol hydrochloride and this compound for experimental use should be guided by their differing physicochemical properties. The hydrochloride salt offers the convenience of high aqueous solubility, making it suitable for most in vitro applications. However, its potential for causing local irritation due to high local concentrations should be considered, especially in in vivo studies. The benzoate salt, with its lower expected aqueous solubility, may require the use of organic solvents for stock solution preparation and could be a better choice for studies where high local concentrations of the free base are a concern. While the salt form is not expected to alter the intrinsic pharmacological activity of Alprenolol, researchers should be mindful of the potential for solubility and bioavailability differences to influence experimental outcomes. The provided protocols offer a starting point for the in vitro characterization of either salt form of Alprenolol.
References
Determining Appropriate Alprenolol Dosage for In Vivo Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the appropriate dosage of Alprenolol for in vivo animal research. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows to facilitate effective and reproducible study design.
Quantitative Data Summary
The appropriate dosage of Alprenolol can vary significantly depending on the animal model, the research question, and the route of administration. The following tables summarize reported dosages and toxicity data for Alprenolol in common laboratory animals.
Table 1: Reported Alprenolol Dosages in Animal Models
| Animal Model | Application | Route of Administration | Dosage Range | Source(s) |
| Rat | Metabolism Studies | Oral (gavage) | 7 - 700 µmol/kg | [1] |
| Rat | Beta-adrenoreceptor Blockade | Intraperitoneal (i.p.) | 35 mg/kg | [2] |
| Rat | Hyperactivity Response Blockade | Intravenous (i.v.) | 40 mg/kg | [3] |
| Mouse | General Reference | Not Specified | 10 mg/kg | |
| Mouse | Inhibition of β2-AR Antagonist Effects | Intravenous (i.v.) | 10 µg | [3] |
| Mouse | Prion Disease Treatment | In drinking water | 50 mg/L | [3] |
Table 2: Acute Toxicity Data (LD50) for Alprenolol
| Animal Model | Route of Administration | LD50 | Source(s) |
| Rat | Oral | 590 mg/kg | |
| Rat | Oral | 597.0 mg/kg | |
| Rat | Intraperitoneal (i.p.) | 92 mg/kg | |
| Rat | Subcutaneous (s.c.) | 290 mg/kg | |
| Rat | Intravenous (i.v.) | 17 mg/kg | |
| Mouse | Oral | 184 mg/kg | |
| Mouse | Oral | 278.0 mg/kg | |
| Mouse | Intraperitoneal (i.p.) | 90 mg/kg | |
| Mouse | Subcutaneous (s.c.) | 215 mg/kg | |
| Mouse | Intravenous (i.v.) | 29 mg/kg | |
| Dog | Oral | 383 mg/kg | |
| Rabbit | Oral | 337.3 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for common administration routes of Alprenolol in rodents.
Oral Gavage Administration in Rats
This protocol describes the procedure for administering Alprenolol directly into the stomach of a rat.
Materials:
-
Alprenolol solution of desired concentration
-
Appropriately sized gavage needle (stainless steel or flexible plastic with a ball-tip)
-
Syringe
-
Animal scale
-
70% ethanol
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Procedure:
-
Animal Preparation: Weigh the rat to calculate the precise volume of the Alprenolol solution to be administered. The gavage volume should not exceed 10 ml/kg.
-
Dosage Calculation: Based on the desired mg/kg dose, calculate the volume of the Alprenolol solution to be administered.
-
Syringe Preparation: Draw the calculated volume of the Alprenolol solution into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and body. The head and body should be in a vertical line to straighten the esophagus.
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the rat, with the tip at the last rib and noting the point at the mouth.
-
Gently insert the ball-tipped needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle; the rat should swallow it.
-
-
Substance Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the Alprenolol solution.
-
Needle Removal: After administration, gently and slowly withdraw the gavage needle.
-
Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or fluid from the nose.
Intraperitoneal (IP) Injection in Mice
This protocol details the procedure for administering Alprenolol into the peritoneal cavity of a mouse.
Materials:
-
Alprenolol solution of desired concentration (sterile)
-
Sterile syringe (1 ml)
-
Sterile needle (25-27 gauge)
-
70% ethanol
-
Animal scale
-
PPE: gloves, lab coat, eye protection
Procedure:
-
Animal Preparation: Weigh the mouse to determine the accurate injection volume. The maximum recommended IP injection volume for a mouse is 10 ml/kg.
-
Dosage Calculation: Calculate the required volume of the Alprenolol solution based on the target mg/kg dose.
-
Syringe Preparation: Aseptically draw the calculated volume of the sterile Alprenolol solution into the syringe.
-
Animal Restraint: Restrain the mouse by grasping the loose skin over the neck and back, and turn the mouse over to expose its abdomen. The head should be tilted slightly downwards.
-
Injection Site Identification: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, which is typically on the left side.
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate incorrect placement.
-
Slowly inject the Alprenolol solution.
-
-
Needle Withdrawal: Remove the needle swiftly and gently.
-
Post-Procedure Monitoring: Place the mouse back in its cage and observe for any adverse reactions, such as bleeding at the injection site or signs of distress.
Signaling Pathways and Experimental Workflow
Alprenolol Signaling Pathway
Alprenolol is a non-selective β-adrenergic receptor antagonist, meaning it blocks the action of endogenous catecholamines like epinephrine and norepinephrine at both β1 and β2 adrenergic receptors. This blockade of G-protein coupled receptors (GPCRs) inhibits the downstream signaling cascade that is typically initiated by agonist binding.
References
Application Notes and Protocols: X-ray Crystallography of Alprenolol-Bound β2-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for determining the crystal structure of the human β2-adrenergic receptor (β2AR) in complex with the antagonist alprenolol. The information compiled is based on established crystallographic studies and is intended to guide researchers in replicating and adapting these methods for their own investigations into G protein-coupled receptor (GPCR) structure and function.
Introduction
The β2-adrenergic receptor is a prototypical Class A GPCR and a key target for drugs treating asthma and other pulmonary diseases. Understanding its three-dimensional structure when bound to various ligands, such as the antagonist alprenolol, is crucial for structure-based drug design and for elucidating the molecular mechanisms of GPCR activation and signaling. X-ray crystallography has been instrumental in revealing the high-resolution structure of the alprenolol-β2AR complex, providing insights into ligand binding and receptor conformation.[1][2][3] This document outlines the key techniques and protocols involved in this process.
Data Presentation: Crystallographic and Binding Affinity Data
The following tables summarize the quantitative data from the X-ray crystal structure of the human β2-adrenergic receptor in complex with alprenolol (PDB ID: 3NYA) and the binding affinity of alprenolol.[1]
Table 1: Crystallographic Data for Alprenolol-Bound β2AR
| Parameter | Value |
| PDB ID | 3NYA |
| Resolution (Å) | 3.16 |
| Space Group | P2₁ |
| Unit Cell Dimensions (Å) | a=53.9, b=125.9, c=80.9 |
| Unit Cell Angles (°) | α=90, β=91.8, γ=90 |
| R-work | 0.232 |
| R-free | 0.290 |
| Data Collection Method | X-RAY DIFFRACTION |
Data sourced from the Protein Data Bank entry 3NYA.[1]
Table 2: Binding Affinity of Alprenolol for the β2-Adrenergic Receptor
| Ligand | Receptor | Method | Dissociation Constant (Kd) |
| (-) [3H] Alprenolol | Human Lymphocyte β2AR | Radioligand Binding | ~10 nM |
| (-) Alprenolol | Canine Myocardium β2AR | Radioligand Binding | 7-11 nM |
Binding affinities can vary depending on the experimental conditions and the specific receptor preparation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of the β2-adrenergic receptor and the general experimental workflow for determining its crystal structure.
Caption: β2-Adrenergic Receptor Signaling Pathways.
Caption: Experimental Workflow for β2AR Crystallography.
Experimental Protocols
The following protocols are synthesized from published methodologies for the structural determination of the alprenolol-bound β2AR.
Receptor Expression and Purification
Objective: To produce and purify sufficient quantities of functional β2-adrenergic receptor.
Methodology:
-
Construct Design: To enhance stability and facilitate crystallization, the human β2AR gene is often engineered. A common strategy involves fusing T4 lysozyme (T4L) into the third intracellular loop of the receptor. This modification minimizes conformational flexibility without disrupting the ligand-binding pocket.
-
Expression System: The engineered β2AR-T4L construct is typically expressed in Spodoptera frugiperda (Sf9) insect cells using the baculovirus expression system. This system allows for high-level expression of membrane proteins.
-
Cell Culture and Infection: Sf9 cells are grown in suspension culture to a high density and then infected with the recombinant baculovirus carrying the β2AR-T4L gene. Cells are harvested 48-72 hours post-infection.
-
Membrane Preparation: Harvested cells are lysed, and cell membranes containing the expressed receptor are isolated by centrifugation.
-
Solubilization: The receptor is solubilized from the membranes using a detergent solution, commonly containing dodecylmaltoside (DDM).
-
Affinity Chromatography: The solubilized receptor is purified using a two-step affinity chromatography process.
-
Antibody Affinity Chromatography: The receptor is first captured using an antibody resin (e.g., M1 anti-Flag) that recognizes an epitope tag engineered onto the receptor.
-
Ligand Affinity Chromatography: The receptor is then further purified using an alprenolol-sepharose affinity column. The receptor is eluted from this column using a high concentration of competing ligand.
-
Crystallization
Objective: To obtain well-ordered crystals of the alprenolol-β2AR complex suitable for X-ray diffraction.
Methodology:
-
Complex Formation: The purified β2AR-T4L is incubated with a molar excess of alprenolol to ensure complete saturation of the ligand-binding pocket.
-
Lipidic Cubic Phase (LCP) Crystallization: This method mimics the native membrane environment and has been highly successful for GPCR crystallization.
-
The purified receptor-ligand complex in detergent is mixed with a lipid, such as monoolein, to form the LCP.
-
This viscous phase is then dispensed in small aliquots onto a glass plate.
-
A precipitant solution is overlaid, and the plate is sealed to allow for vapor diffusion.
-
-
Crystal Harvesting: Crystals typically appear within a few days to weeks. They are then carefully harvested and cryo-protected for data collection.
Data Collection and Structure Determination
Objective: To collect high-quality X-ray diffraction data and determine the three-dimensional structure of the alprenolol-β2AR complex.
Methodology:
-
X-ray Diffraction: Cryo-cooled crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution: The phase information, which is lost during the diffraction experiment, is recovered using molecular replacement. A previously determined structure of a homologous protein (e.g., another GPCR) is used as a search model.
-
Model Building and Refinement: An initial model of the alprenolol-β2AR complex is built into the electron density map. This model is then refined to improve its fit to the experimental data, resulting in the final high-resolution structure.
-
Validation: The final structure is validated to ensure its stereochemical quality and agreement with the diffraction data. The coordinates and structure factors are then deposited in the Protein Data Bank (PDB).
Conclusion
The determination of the crystal structure of the alprenolol-bound β2-adrenergic receptor has provided a foundational understanding of antagonist binding to this important GPCR. The methodologies described herein, particularly the use of protein engineering and lipidic cubic phase crystallization, have become standard techniques in the field of membrane protein structural biology. These application notes and protocols serve as a comprehensive guide for researchers aiming to structurally characterize GPCRs and to advance the development of novel therapeutics.
References
Alprenolol's Application in Isolated Tissue and Organ Bath Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing alprenolol, a non-selective β-adrenoceptor antagonist, in isolated tissue and organ bath experiments. This document outlines detailed protocols for various tissue types, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows.
Introduction to Alprenolol
Alprenolol is a competitive antagonist of β-1 and β-2 adrenergic receptors.[1][2] Its primary mechanism of action involves blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors.[1] This blockade leads to a reduction in the physiological responses typically mediated by the sympathetic nervous system, such as increased heart rate and smooth muscle relaxation.[1][3] In addition to its classical G protein-mediated signaling antagonism, alprenolol has been shown to stimulate β-arrestin-dependent signaling pathways. Isolated organ bath experiments are a cornerstone of in vitro pharmacology, allowing for the characterization of drug effects on specific tissues in a controlled environment.
Data Presentation: Quantitative Analysis of Alprenolol's Effects
The following tables summarize the quantitative data for alprenolol's action in various isolated tissue preparations. These values are crucial for understanding the potency and affinity of alprenolol for its target receptors in different biological contexts.
| Tissue | Species | Agonist | Parameter | Value | Reference |
| Ileum | Guinea Pig | Isoproterenol | pA2 (β-1 adrenoceptors) | 8.2 | |
| Ileum | Guinea Pig | Isoproterenol | pA2 (atypical β adrenoceptors) | 6.47 | |
| Myocardial Tissue | Guinea Pig | (-) [3H]-Alprenolol | Dissociation Constant (Kd) | 10⁻⁸ M | |
| Myocardial Tissue | Canine | (-) [3H]-Alprenolol | Dissociation Constant (Kd) | 7-11 nM |
Table 1: Antagonist Potency and Binding Affinity of Alprenolol.
| Tissue | Species | Preparation | Alprenolol Concentration | Effect | Reference |
| Atria | Rabbit | Isolated | 0.525 x 10⁻⁶ M | 30% reduction in the maximum rate of depolarization | |
| Atria | Rabbit | Isolated | 3.5 x 10⁻⁶ M | >15% decrease in contraction or maximum driven frequency | |
| Atria | Rabbit | Isolated | up to 10.5 x 10⁻⁶ M | No change in resting potential or action potential duration |
Table 2: Electrophysiological and Inotropic Effects of Alprenolol on Cardiac Tissue.
Experimental Protocols
The following are detailed protocols for the application of alprenolol in common isolated tissue and organ bath experiments.
Protocol 1: Evaluation of Alprenolol's Antagonism in Isolated Guinea Pig Ileum
Objective: To determine the antagonist potency (pA2 value) of alprenolol against a β-adrenoceptor agonist (isoproterenol) in guinea pig ileum.
Materials:
-
Male Hartley guinea pigs (250-700 g)
-
Organ bath system with a 10 ml chamber
-
Isotonic transducer and recording apparatus
-
Tyrode's solution (in mM: NaCl 137.0, NaHCO₃ 11.9, KCl 2.68, CaCl₂ 1.89, MgCl₂ 1.09, NaH₂PO₄ 0.24, and glucose 5.6)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Isoproterenol hydrochloride
-
Alprenolol hydrochloride
-
Acetylcholine or histamine (for inducing contraction)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Isolate a segment of the ileum and place it in a petri dish containing Tyrode's solution.
-
Carefully remove the mesentery and empty the luminal contents.
-
Cut the ileum into segments of approximately 2-3 cm.
-
-
Mounting the Tissue:
-
Mount the ileum segment in the organ bath chamber containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other end to an isotonic transducer.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.
-
-
Experimental Protocol:
-
Induce a submaximal, sustained contraction of the ileum using an appropriate concentration of acetylcholine or histamine.
-
Once the contraction has stabilized, add cumulative concentrations of isoproterenol to the bath to induce relaxation and generate a control concentration-response curve.
-
Wash the tissue thoroughly until it returns to its baseline tension.
-
Incubate the tissue with a known concentration of alprenolol for a predetermined period (e.g., 30 minutes).
-
Repeat the cumulative addition of isoproterenol in the presence of alprenolol to generate a second concentration-response curve.
-
Repeat this process with at least two other concentrations of alprenolol.
-
-
Data Analysis:
-
Measure the magnitude of relaxation at each concentration of isoproterenol.
-
Plot the concentration-response curves for isoproterenol in the absence and presence of different concentrations of alprenolol.
-
Perform a Schild analysis to determine the pA2 value of alprenolol.
-
Protocol 2: Assessment of Alprenolol's Effect on Isolated Guinea Pig Trachea Relaxation
Objective: To investigate the effect of alprenolol on the relaxation of pre-contracted guinea pig tracheal smooth muscle.
Materials:
-
Male Hartley guinea pigs (250-700 g)
-
Organ bath system with a 10 ml chamber
-
Isometric force transducer and recording apparatus
-
Tyrode's solution
-
Carbogen gas (95% O₂, 5% CO₂)
-
Histamine or methacholine
-
Isoproterenol hydrochloride
-
Alprenolol hydrochloride
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Dissect the trachea and place it in cold Tyrode's solution.
-
Carefully remove adhering connective tissue.
-
Prepare tracheal strips or rings.
-
-
Mounting the Tissue:
-
Suspend the tracheal preparation in the organ bath containing Tyrode's solution at 37°C, gassed with carbogen.
-
Connect the tissue to an isometric force transducer.
-
Apply an initial tension of 1 g and allow for an equilibration period of at least 60 minutes, with washes every 15-20 minutes.
-
-
Experimental Protocol:
-
Induce a sustained contraction with histamine (e.g., 1x10⁻⁵ M) or methacholine.
-
Once the contraction is stable, add a β-agonist like isoproterenol to induce relaxation and establish a baseline response.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a specific concentration of alprenolol for 30 minutes.
-
Re-induce contraction with histamine or methacholine.
-
Attempt to induce relaxation with the β-agonist again to observe the antagonistic effect of alprenolol.
-
Alternatively, after pre-contraction, cumulative concentrations of alprenolol can be added to observe any direct relaxant or contractile effects.
-
-
Data Analysis:
-
Record the changes in tension.
-
Calculate the percentage of relaxation or inhibition of relaxation caused by alprenolol.
-
Construct concentration-response curves if applicable.
-
Protocol 3: Investigating the Negative Inotropic and Chronotropic Effects of Alprenolol in Isolated Rat or Guinea Pig Atria
Objective: To evaluate the effects of alprenolol on the rate (chronotropy) and force (inotropy) of contraction of isolated atria.
Materials:
-
Rats or guinea pigs
-
Organ bath system with a 30 ml chamber
-
Force-displacement transducer and cardiotachometer
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Alprenolol hydrochloride
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal.
-
Rapidly excise the heart and place it in cold Krebs-Henseleit solution.
-
Dissect the right atrium (for chronotropic studies) and/or left atrium (for inotropic studies).
-
-
Mounting the Tissue:
-
Suspend the atria in the organ bath containing Krebs-Henseleit solution at 37°C and gassed with carbogen.
-
For the right atrium, allow it to beat spontaneously. For the left atrium, stimulate it electrically at a constant frequency (e.g., 1 Hz).
-
Connect the tissue to a force-displacement transducer.
-
Allow for a 30-60 minute equilibration period.
-
-
Experimental Protocol:
-
Record the baseline spontaneous beating rate (right atrium) or force of contraction (left atrium).
-
Add cumulative concentrations of alprenolol to the organ bath.
-
Record the changes in rate and force of contraction at each concentration.
-
-
Data Analysis:
-
Calculate the percentage change from baseline for both the rate and force of contraction.
-
Construct concentration-response curves to determine the IC50 values for the negative chronotropic and inotropic effects of alprenolol.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for using alprenolol in organ bath experiments.
Caption: Alprenolol's dual mechanism of action on β-adrenergic receptor signaling.
Caption: Generalized workflow for an alprenolol antagonism experiment in an organ bath.
References
Troubleshooting & Optimization
How to improve the solubility of Alprenolol benzoate for cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of Alprenolol benzoate for cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for cell culture experiments.
Problem 1: this compound precipitates when added to cell culture medium.
-
Question: I dissolved this compound in an organic solvent, but it crashed out of solution when I added it to my cell culture medium. How can I prevent this?
-
Answer: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like Alprenolol. Here are several strategies to overcome this, starting with the simplest:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible, ideally below 0.5% for DMSO and 1% for ethanol, to minimize cytotoxicity and precipitation. Prepare a highly concentrated stock solution in the organic solvent to allow for a large dilution factor into the medium.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can help maintain its solubility.
-
Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed medium while gently swirling or stirring. This gradual dilution can prevent localized high concentrations that lead to precipitation.
-
Consider Co-solvents: A mixture of solvents can sometimes be more effective. For instance, a stock solution in a combination of DMSO and polyethylene glycol 300 (PEG300) might improve solubility upon dilution.
-
pH Adjustment of the Medium (with caution): The solubility of benzoate salts is pH-dependent. Benzoate salts are more soluble in neutral to slightly alkaline conditions. Acidification can cause the precipitation of the less soluble benzoic acid. Cell culture media are typically buffered around pH 7.2-7.4. Drastic changes to the medium's pH can be detrimental to cell health. If you suspect a pH issue, ensure your medium is properly buffered and at the correct physiological pH.
-
Problem 2: The prepared this compound solution is cloudy or contains visible particles.
-
Question: After dissolving this compound in a solvent, the solution appears cloudy. Is it usable?
-
Answer: A cloudy solution indicates incomplete dissolution or the formation of fine precipitates. This solution should not be used for cell culture experiments as it can lead to inaccurate dosing and potential cytotoxicity from the solid particles. To address this:
-
Increase Solubilization Energy: Gentle warming (e.g., in a 37°C water bath) and sonication can provide the energy needed to fully dissolve the compound.
-
Filter Sterilization: After achieving a clear solution, it is crucial to sterile filter it through a 0.22 µm syringe filter to remove any potential microbial contamination and undissolved microparticles before adding it to your sterile cell culture medium.
-
Re-evaluate Solvent Choice: If the compound remains insoluble, you may need to try a different solvent or a combination of solvents as described in the previous section.
-
Problem 3: I am observing unexpected cytotoxicity in my experiments.
-
Question: My cells are dying or showing signs of stress even at low concentrations of this compound. What could be the cause?
-
Answer: Unexpected cytotoxicity can stem from several factors:
-
Solvent Toxicity: The organic solvent used to dissolve the this compound may be toxic to your specific cell line, even at concentrations generally considered safe. It is crucial to perform a vehicle control experiment where you treat cells with the same concentration of the solvent alone to assess its baseline cytotoxicity.
-
Compound Instability: this compound may be unstable in the cell culture medium, degrading into toxic byproducts over the course of the experiment. The stability of the compound in your specific medium and experimental conditions should be verified.
-
High Compound Concentration: The actual soluble concentration of your compound might be lower than intended, with the excess precipitating and causing physical stress to the cells.
-
pH of the Final Solution: Ensure that the addition of your drug stock solution does not significantly alter the pH of the cell culture medium.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture?
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving hydrophobic compounds like this compound for in vitro studies. Ethanol can also be used. The choice of solvent may depend on the specific cell line's tolerance. It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO and then dilute it into the cell culture medium to a final DMSO concentration of ≤ 0.5%.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q2: What is the recommended final concentration of organic solvents in cell culture?
A2: To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible.
| Solvent | Recommended Final Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Some sensitive cell lines may require concentrations as low as 0.1%.[1][2] |
| Ethanol | ≤ 1% (v/v) | Cytotoxicity is cell-type and exposure-time dependent.[3] |
Q3: How can I increase the aqueous solubility of this compound without using organic solvents?
A3: Cyclodextrins are a viable alternative to organic solvents for improving the aqueous solubility of hydrophobic drugs. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate drug molecules, forming water-soluble inclusion complexes. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used. The appropriate cyclodextrin and its concentration need to be optimized for your specific application, and it is important to assess the potential cytotoxicity of the cyclodextrin itself.
Q4: How does pH affect the solubility of this compound?
A4: this compound is the salt of a weak base (Alprenolol) and a weak acid (benzoic acid). The solubility of benzoate salts is pH-dependent. In acidic conditions (low pH), the benzoate anion can be protonated to form benzoic acid, which is less soluble in water and may precipitate. Cell culture media are typically buffered to a physiological pH of 7.2-7.4, which should favor the more soluble benzoate salt form. It is important to avoid any acidic additives that could lower the pH of the medium.
Q5: How can I check the stability of this compound in my cell culture medium?
A5: To ensure the reliability of your experimental results, it is advisable to determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). A general protocol involves:
-
Prepare the this compound working solution in your cell culture medium.
-
Incubate the solution under your experimental conditions for different time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
At each time point, take an aliquot of the solution.
-
Analyze the concentration of the intact this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound over time indicates instability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate for short intervals to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the stock solution dropwise.
-
Ensure the final concentration of DMSO is below the cytotoxic level for your cell line (typically ≤ 0.5%).
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
Use the freshly prepared working solution for your cell culture experiments.
-
Data Presentation
Table 1: Physicochemical Properties of Alprenolol and its Salts
| Property | Alprenolol | Alprenolol Hydrochloride | This compound |
| Molecular Formula | C₁₅H₂₃NO₂ | C₁₅H₂₄ClNO₂ | C₂₂H₂₉NO₄ |
| Molecular Weight | 249.35 g/mol | 285.81 g/mol | 371.47 g/mol |
| Solubility | Low aqueous solubility; Nonpolar and hydrophobic | Soluble in water | Poorly soluble in water; solubility is pH-dependent |
| pKa (Alprenolol) | ~9.5 (basic) | - | - |
Data compiled from various sources.
Table 2: Recommended Maximum Final Concentrations of Solvents in Cell Culture
| Solvent | Maximum Recommended Concentration (v/v) |
| DMSO | 0.5% |
| Ethanol | 1.0% |
These are general recommendations and should be validated for specific cell lines.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting this compound solubility.
References
Guidelines for Alprenolol stability and long-term storage in solution
This technical support center provides essential guidelines, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and long-term storage of alprenolol in solution. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of alprenolol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for alprenolol hydrochloride solid powder?
A: For long-term storage, alprenolol hydrochloride powder should be kept in a tightly sealed container, protected from moisture, at either 4°C or -20°C.[1][2] Some suppliers suggest that the powder is stable for up to three years when stored at -20°C.[3] Due to its hygroscopic nature, minimizing exposure to air and humidity is critical.[4]
Q2: What is the recommended way to store alprenolol in a solvent?
A: For long-term storage in a solvent, it is recommended to prepare aliquots and store them at -80°C for up to six months or at -20°C for up to one month.[5] It is advisable to use freshly opened, anhydrous solvents, such as DMSO, to prepare stock solutions. For aqueous solutions, long-term storage is generally not recommended, and fresh preparation is preferred.
Q3: What factors can cause alprenolol to degrade in solution?
A: The stability of alprenolol in solution can be affected by several factors, including:
-
pH: Most drugs are most stable in a pH range of 4 to 8. Extreme acidic or alkaline conditions can catalyze hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation reactions such as hydrolysis and oxidation.
-
Light: Exposure to UV or fluorescent light can cause photodegradation. It is recommended to store alprenolol solutions in light-protected containers.
-
Oxidation: Alprenolol is susceptible to oxidation. The presence of oxygen or oxidizing agents can lead to the formation of degradation products.
-
Incompatible Materials: Contact with strong acids, alkalis, or strong oxidizing/reducing agents should be avoided.
Q4: Are there any known degradation products of alprenolol?
A: Studies on the radiodegradation of alprenolol have shown that oxidation is a primary degradation pathway. This process can lead to the formation of alcohol derivatives of alprenolol. An additional degradation product has been observed, likely resulting from a combination of oxidation and the elimination of a CH2 group.
Q5: My alprenolol solution has changed color. Is it still usable?
A: A change in the color or clarity of the solution is a sign of physical or chemical instability. Such changes suggest that the alprenolol may have degraded, and the solution should not be used for experiments to ensure the validity and reproducibility of the results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate forms in the solution upon storage at low temperatures. | The solubility of alprenolol is exceeded at the storage temperature, or the solvent has absorbed water, reducing solubility. | Gently warm the solution and sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution or using a different solvent system. Ensure the use of anhydrous solvents and proper sealing to prevent moisture absorption. |
| Inconsistent experimental results using the same alprenolol stock solution. | The alprenolol in the stock solution may be degrading over time due to improper storage (e.g., frequent freeze-thaw cycles, exposure to light, or elevated temperatures). | Prepare fresh stock solutions more frequently. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Always store solutions protected from light and at the recommended temperature (-20°C or -80°C). |
| Loss of drug potency observed over time. | Chemical degradation of alprenolol due to factors like hydrolysis, oxidation, or photolysis. | Review the storage conditions. Ensure the pH of the solution is within a stable range. Protect the solution from light by using amber vials or wrapping containers in foil. If oxidation is suspected, consider preparing solutions with deoxygenated solvents. |
Quantitative Stability Data
Table 1: Effect of pH on the Stability of Atenolol Solution at 90°C
| pH | Degradation Rate Constant (k) (hour⁻¹) |
| 4 | 1.1 x 10⁻³ |
Data for atenolol, a structurally related beta-blocker, is provided for illustrative purposes. The study indicates that maximum stability for atenolol was achieved at pH 4.
Table 2: Recommended Long-Term Storage Conditions for Alprenolol
| Form | Solvent | Temperature | Duration | Reference(s) |
| Solid (Hydrochloride) | N/A | 4°C | Not specified | |
| N/A | -20°C | Up to 3 years | ||
| In Solution | DMSO | -20°C | Up to 1 month | |
| DMSO | -80°C | Up to 6 months | ||
| Water | Not specified | Not recommended for long-term |
Experimental Protocols
Protocol 1: Forced Degradation Study of Alprenolol
Objective: To identify potential degradation products and degradation pathways for alprenolol under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of alprenolol hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature, taking samples at various time points (e.g., 30 mins, 1, 2, 4 hours).
-
Neutralize each sample with 0.1 M HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
Take samples at various time points (e.g., 2, 4, 8, 24 hours) and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 70°C) for up to 48 hours.
-
Sample at regular intervals, cool to room temperature, and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Sample both the exposed and control solutions at intervals and dilute for analysis.
-
-
Analysis: Analyze all samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and quantify the parent alprenolol peak and any degradation products formed.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating and quantifying alprenolol in the presence of its degradation products.
Methodology:
-
Chromatographic System:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for beta-blockers.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted between 3 and 7) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where alprenolol has significant absorbance (e.g., around 270-280 nm).
-
-
Method Development:
-
Inject a solution of undegraded alprenolol to determine its retention time.
-
Inject samples from the forced degradation studies.
-
Optimize the mobile phase composition (e.g., gradient elution, buffer pH) and flow rate to achieve adequate separation (resolution > 2) between the alprenolol peak and all degradation product peaks.
-
The PDA detector should be used to check for peak purity of the alprenolol peak in the presence of degradants.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess alprenolol in the presence of its degradation products.
-
Linearity: Analyze a series of alprenolol solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of alprenolol.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of alprenolol that can be reliably detected and quantified.
-
Robustness: Intentionally make small variations to method parameters (e.g., pH of the mobile phase, column temperature) to assess the method's reliability.
-
Visualizations
Caption: Workflow for a forced degradation study and stability-indicating method development.
Caption: Conceptual degradation pathway of Alprenolol via oxidation.
Caption: Decision tree for troubleshooting common Alprenolol solution stability issues.
References
- 1. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Alprenolol (HMDB0015004) [hmdb.ca]
- 3. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Optimizing Alprenolol concentration for achieving receptor saturation in binding assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing alprenolol in receptor binding assays to achieve receptor saturation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This section addresses specific issues users might encounter during their alprenolol binding experiments in a question-and-answer format.
Issue: High Non-Specific Binding
-
Question: My radioligand binding assay with [3H]-alprenolol is showing high non-specific binding. What are the likely causes and how can I reduce it?
-
Answer: High non-specific binding (NSB) can obscure your specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[1] NSB should ideally be less than 50% of the total binding at the highest radioligand concentration used. Common causes and solutions include:
-
Radioligand Concentration is Too High: Using an excessively high concentration of [3H]-alprenolol can lead to increased binding to non-receptor sites.
-
Solution: Use a lower concentration of the radioligand. A good starting point is a concentration at or below the Kd value for alprenolol's interaction with the target receptor.[1]
-
-
Insufficient Washing: Inadequate washing of the filters after incubation can leave unbound radioligand, contributing to high background.
-
Solution: Increase the volume and/or the number of wash steps. Use ice-cold wash buffer to minimize the dissociation of specifically bound alprenolol during the washing process.[2]
-
-
Radioligand Sticking to Filters: The radioligand may be adhering to the filter paper itself.
-
Solution: Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter material.[3]
-
-
High Membrane Protein Concentration: Too much membrane protein in the assay can increase the number of non-specific binding sites.
-
Solution: Reduce the amount of membrane protein. A typical range for many receptor assays is 100-500 µg of membrane protein per well, but this should be optimized for your specific system.[1]
-
-
Issue: Low or No Specific Binding
-
Question: I am observing very low or no specific binding in my alprenolol assay. What could be the problem?
-
Answer: A lack of specific binding can be frustrating and may stem from several factors:
-
Receptor Integrity: The beta-adrenergic receptors in your preparation may be degraded or inactive.
-
Solution: Ensure proper storage and handling of your membrane preparations. Use protease inhibitors during the preparation process to prevent receptor degradation.
-
-
Incorrect Buffer Composition: The pH, ionic strength, or absence of necessary co-factors in your assay buffer can negatively impact alprenolol binding.
-
Solution: Review the literature for the optimal buffer conditions for beta-adrenergic receptor binding assays. Ensure the pH and ionic strength are appropriate.
-
-
Incubation Time is Too Short: The binding reaction may not have reached equilibrium.
-
Solution: Determine the optimal incubation time by performing a time-course experiment to ensure that the binding of [3H]-alprenolol has reached a steady state.
-
-
Problems with the Radioligand: The radiolabeled alprenolol may have degraded.
-
Solution: Check the purity and age of your radioligand. Store it properly according to the manufacturer's instructions.
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the typical Kd for alprenolol binding to beta-adrenergic receptors?
-
Answer: The dissociation constant (Kd) for (-) alprenolol binding to beta-adrenergic receptors is typically in the low nanomolar range. Studies have reported Kd values between 7-11 nM for canine cardiac beta-adrenergic receptors. For human lymphocytes, half-maximal saturation, which provides an estimate of the Kd, occurs at 10 nM for (-) [3H] alprenolol.
-
Question 2: What concentration range of [3H]-alprenolol should I use for a saturation binding experiment?
-
Answer: For a saturation binding experiment, you should use a range of [3H]-alprenolol concentrations that span from well below the expected Kd to well above it, in order to generate a complete saturation curve. A typical range might be from 0.1 nM to 50 nM, covering at least two orders of magnitude.
-
Question 3: How do I determine the concentration of non-labeled alprenolol to define non-specific binding?
-
Answer: To determine non-specific binding, you should use a concentration of a competing, non-labeled ligand that is high enough to saturate all the specific receptor sites. A common practice is to use a concentration that is 100- to 1000-fold higher than the Kd of the competing ligand. For alprenolol, a concentration of 10 µM of unlabeled propranolol is often used.
-
Question 4: What is the importance of Bmax in a saturation binding assay?
-
Answer: Bmax represents the maximum number of binding sites, which corresponds to the total concentration of receptors in the sample. It provides a quantitative measure of receptor density in your tissue or cell preparation.
Data Presentation
The following table summarizes key quantitative data for alprenolol binding to beta-adrenergic receptors from various sources.
| Parameter | Value | Receptor Source | Reference |
| Kd | 7-11 nM | Canine Myocardium | |
| Kd (estimated) | 10 nM | Human Lymphocytes | |
| Bmax | 0.35 pmol/mg protein | Canine Myocardium | |
| Bmax | 75 ± 12 fmol/mg protein | Human Lymphocytes |
Experimental Protocols
This section provides a detailed methodology for performing a [3H]-Alprenolol saturation binding assay.
1. Membrane Preparation
-
Homogenize the tissue or cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation step.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford or BCA assay.
2. Saturation Binding Assay
-
Prepare a series of dilutions of [3H]-alprenolol in the assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). The final concentrations in the assay should typically range from 0.1 to 50 nM.
-
Set up two sets of tubes for each concentration of [3H]-alprenolol: one for total binding and one for non-specific binding.
-
To the "total binding" tubes, add the diluted [3H]-alprenolol and the membrane preparation (e.g., 50-100 µg of protein).
-
To the "non-specific binding" tubes, add the diluted [3H]-alprenolol, the membrane preparation, and a high concentration of a non-labeled competitor (e.g., 10 µM propranolol).
-
Incubate all tubes at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). This should be determined empirically through kinetic experiments.
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis
-
Calculate specific binding for each concentration of [3H]-alprenolol by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the specific binding (Y-axis) against the concentration of free [3H]-alprenolol (X-axis).
-
Analyze the resulting saturation curve using non-linear regression analysis (e.g., using software like GraphPad Prism) to determine the Kd and Bmax values.
Mandatory Visualizations
References
Technical Support Center: Addressing Alprenolol's Cross-Reactivity with other G protein-coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for investigating and mitigating the cross-reactivity of alprenolol with G protein-coupled receptors (GPCRs) other than its primary β-adrenergic targets. The following information is intended to assist in troubleshooting unexpected experimental results and to provide a deeper understanding of alprenolol's off-target effects.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with alprenolol acting solely as a β-adrenergic antagonist. What could be the cause?
A1: Alprenolol is known to exhibit cross-reactivity with other GPCRs, which can lead to unexpected biological effects. Notably, it has been identified as an antagonist for serotonin 5-HT1A and 5-HT1B receptors.[1] Computational docking studies also suggest a potential interaction with the 5-HT2B receptor.[2] Therefore, if your experimental system expresses these receptors, the observed effects may be a composite of alprenolol's activity at both β-adrenergic and other GPCRs.
Q2: What are the known off-target GPCRs for alprenolol and what is its binding affinity for them?
Q3: How can I experimentally determine if alprenolol is interacting with other GPCRs in my system?
A3: Several experimental approaches can be used to assess alprenolol's cross-reactivity. The most common methods are radioligand binding assays, and Förster or Bioluminescence Resonance Energy Transfer (FRET/BRET) assays. These techniques can confirm direct binding and provide quantitative affinity data (Ki or IC50 values).
Q4: What are the potential downstream signaling consequences of alprenolol's cross-reactivity?
A4: The signaling outcomes of alprenolol's off-target interactions depend on the specific GPCR and the cellular context. For example, antagonism of 5-HT1A receptors can modulate serotonergic signaling, which is involved in a wide range of physiological processes. Interaction with the 5-HT2B receptor, which couples to Gq/11 proteins, could potentially influence pathways leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately affecting intracellular calcium levels and protein kinase C (PKC) activity.
Quantitative Data Summary
The following table summarizes the available binding affinity data for alprenolol at its primary β-adrenergic targets and known off-target GPCRs. This information is critical for designing experiments and interpreting data where cross-reactivity may be a factor.
| Receptor Family | Receptor Subtype | Species | Assay Type | Alprenolol Binding Affinity (Ki/Kd) | Reference |
| Adrenergic | β1-adrenergic | Canine | Radioligand Binding | 7-11 nM (Kd) | [3] |
| β2-adrenergic | Canine | Radioligand Binding | 7-11 nM (Kd) | [3] | |
| β-adrenergic | Human | Radioligand Binding | ~10 nM (Kd) | [4] | |
| Serotonin | 5-HT1A | Not Specified | Not Specified | Antagonist | |
| 5-HT1B | Not Specified | Not Specified | Antagonist |
Note: This table is not exhaustive and represents data found in the cited literature. Further screening may reveal additional off-target interactions.
Troubleshooting Guides
Radioligand Binding Assays
Issue: High non-specific binding of the radioligand.
-
Possible Cause: The radioligand concentration may be too high, or the washing steps may be insufficient.
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Perform a saturation binding experiment to determine the optimal radioligand concentration that provides a good signal-to-noise ratio.
-
Increase Wash Steps: Increase the number and/or volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
Use a Different Filter Type: Some filter materials may have higher non-specific binding for certain radioligands. Test alternative filter types (e.g., polyethyleneimine pre-treated filters).
-
Include a Blocking Agent: Add a blocking agent, such as bovine serum albumin (BSA), to the assay buffer to reduce non-specific binding to the assay tubes and filters.
-
Issue: Low or no specific binding detected.
-
Possible Cause: The receptor preparation may be inactive, the radioligand may have degraded, or the assay conditions may not be optimal.
-
Troubleshooting Steps:
-
Verify Receptor Expression and Integrity: Confirm the presence and integrity of the target receptor in your membrane preparation using techniques like Western blotting.
-
Check Radioligand Quality: Ensure the radioligand has not exceeded its expiration date and has been stored correctly. Perform a quality control check if possible.
-
Optimize Incubation Time and Temperature: The binding reaction may not have reached equilibrium. Determine the optimal incubation time and temperature for your specific receptor and radioligand pair.
-
Confirm Buffer Composition: Ensure the pH and ionic strength of the binding buffer are optimal for receptor-ligand interaction.
-
FRET/BRET Assays
Issue: Low or no FRET/BRET signal change upon alprenolol addition.
-
Possible Cause: The donor and acceptor fluorophores may not be in close enough proximity, their orientation may be unfavorable for energy transfer, or alprenolol may not be binding to the target receptor under the assay conditions.
-
Troubleshooting Steps:
-
Optimize Donor-Acceptor Fusion Constructs: The location of the fluorescent protein fusion (N- or C-terminus) on the receptor and binding partner can significantly impact the FRET/BRET signal. Test different fusion constructs.
-
Confirm Receptor and Partner Expression: Verify that both the donor- and acceptor-tagged proteins are expressed at appropriate levels.
-
Validate Ligand Binding: Confirm that alprenolol can bind to the receptor in your assay system using a complementary method, such as a radioligand binding assay.
-
Increase Ligand Concentration: The concentration of alprenolol used may be insufficient to induce a detectable change in the FRET/BRET signal. Perform a dose-response experiment.
-
Issue: High background signal or signal variability.
-
Possible Cause: Autofluorescence of cells or media components (FRET), or substrate degradation (BRET).
-
Troubleshooting Steps:
-
Use appropriate controls: Include cells expressing only the donor or only the acceptor to quantify background signal.
-
Optimize cell density and substrate concentration (BRET): Titrate the number of cells and the concentration of the luciferase substrate to achieve an optimal signal-to-background ratio.
-
Use spectrally distinct fluorophores (FRET): Select donor and acceptor pairs with minimal spectral overlap to reduce bleed-through.
-
Experimental Protocols
Detailed Methodology: Radioligand Competition Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of alprenolol for a GPCR of interest.
1. Membrane Preparation:
- Culture cells expressing the GPCR of interest.
- Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.
- Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Assay:
- In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of alprenolol concentrations.
- Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand for the target GPCR, and assay buffer.
- Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of a known, unlabeled ligand for the target GPCR.
- Competition: Add membrane preparation, the radioligand, and varying concentrations of alprenolol.
- Incubate the plate at a defined temperature for a time sufficient to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer.
- Dry the filters and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Subtract the non-specific binding counts from all other measurements to obtain specific binding.
- Plot the percentage of specific binding against the logarithm of the alprenolol concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value of alprenolol.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Caption: Alprenolol's potential off-target signaling pathway.
Caption: Workflow for a radioligand competition binding assay.
Caption: Principle of FRET/BRET for detecting ligand binding.
References
- 1. Effects of β-adrenoceptor antagonist and 5-HT1A and 5-HT1B receptor antagonist alprenolol on human Kv1.3 currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of beta-adrenergic receptors in human lymphocytes by (-) (3H) alprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alprenolol and Fluorescence-Based Signaling Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference when using Alprenolol in fluorescence-based signaling assays.
Frequently Asked Questions (FAQs)
Q1: Is Alprenolol fluorescent?
While some beta-blockers are known to be intrinsically fluorescent, there is limited direct evidence in the scientific literature detailing the specific excitation and emission spectra of Alprenolol's native fluorescence. Many analytical methods focus on derivatizing Alprenolol with a fluorescent tag to enable its detection, which suggests that its intrinsic fluorescence may be weak or not well-characterized under typical physiological conditions.[1][2] However, the possibility of inherent fluorescence cannot be entirely ruled out without empirical testing in your specific assay buffer.
Q2: Why am I seeing unexpected fluorescence signals in my assay when using Alprenolol?
Unexpected fluorescence signals when using Alprenolol could be due to its intrinsic fluorescence (autofluorescence) that overlaps with the excitation and/or emission spectra of your fluorescent probes. This is a known issue with other beta-blockers like Propranolol and Carvedilol.
Q3: How can I determine if Alprenolol is interfering with my assay?
To determine if Alprenolol is the source of interference, you should run a control experiment.
-
Control Experiment: Prepare a sample containing Alprenolol in your assay buffer at the same concentration used in your experiment, but without the fluorescent dye or biological components (e.g., cells, proteins).
-
Spectral Scan: Measure the fluorescence spectrum of this control sample using the same excitation and emission wavelengths as your main experiment.
-
Analysis: If you detect a significant fluorescence signal from the Alprenolol-only sample, it is likely interfering with your assay.
Q4: What are some alternative non-fluorescent or spectrally distinct beta-blockers I can use?
If Alprenolol is found to interfere with your assay, consider using an alternative beta-blocker with different fluorescence properties. While no beta-blocker is guaranteed to be completely non-fluorescent in all conditions, some have been well-characterized. The choice of an alternative will depend on the specific wavelengths used in your assay.
Troubleshooting Guide
Issue: High background fluorescence in the presence of Alprenolol.
This is the most common issue arising from potential Alprenolol autofluorescence.
Step 1: Confirm Alprenolol Interference
-
Action: Perform the control experiment described in FAQ #3 to confirm that Alprenolol is the source of the high background.
-
Expected Outcome: A significant fluorescence signal from the Alprenolol-only sample confirms interference.
Step 2: Characterize the Interference
-
Action: If you have access to a spectrophotometer, perform a full excitation and emission scan of Alprenolol in your assay buffer to determine its spectral profile.
-
Expected Outcome: This will reveal the wavelengths at which Alprenolol's fluorescence is maximal, helping you to assess the degree of spectral overlap with your assay's fluorophores.
Step 3: Mitigation Strategies
-
Option A: Wavelength Adjustment
-
Action: If the spectral profile of Alprenolol's interference is narrow, you may be able to shift the excitation and/or emission wavelengths of your assay to a region with less overlap.
-
Consideration: This is only feasible if your fluorescent dye has a broad Stokes shift and your detection instrument is flexible.
-
-
Option B: Use of an Alternative Beta-Blocker
-
Action: Select a beta-blocker with known fluorescence properties that do not overlap with your assay's spectral window. Refer to the data table below for guidance. For example, if your assay uses a blue fluorophore, a beta-blocker that fluoresces in the UV region might be a suitable alternative.
-
Recommendation: Always validate the chosen alternative in your specific assay to ensure it does not introduce other artifacts.
-
Data Presentation
Table 1: Fluorescence Properties of Common Beta-Blockers
| Beta-Blocker | Excitation Maxima (nm) | Emission Maxima (nm) | Notes |
| Alprenolol | Not well-documented | Not well-documented | Often derivatized for fluorescent detection, suggesting low native fluorescence.[1][2] |
| Propranolol | ~231 nm; ~290 nm | ~338-340 nm | Known to be intrinsically fluorescent.[3] |
| Atenolol | ~226 nm; ~270-278 nm | ~296-302 nm | Exhibits native fluorescence. |
| Metoprolol | ~216-225 nm; ~276 nm | ~296-312 nm | Fluorescence is utilized for its detection. |
| Carvedilol | ~240-254 nm; ~286 nm | ~340-341 nm; ~356 nm | Known to be intrinsically fluorescent. |
Note: The exact excitation and emission maxima can be influenced by the solvent and pH of the buffer.
Experimental Protocols
Protocol 1: Determining Alprenolol's Autofluorescence
Objective: To assess the intrinsic fluorescence of Alprenolol in your specific assay buffer.
Materials:
-
Alprenolol stock solution
-
Assay buffer
-
Fluorometer or plate reader with spectral scanning capabilities
-
Appropriate cuvettes or microplates
Procedure:
-
Prepare a series of Alprenolol dilutions in your assay buffer, covering the concentration range used in your experiments.
-
Include a buffer-only blank.
-
Transfer the solutions to the appropriate cuvette or microplate.
-
Set the fluorometer to the excitation and emission wavelengths used for your experimental fluorophore.
-
Measure the fluorescence intensity of the blank and all Alprenolol dilutions.
-
(Optional but recommended) Perform a full emission scan by exciting at your assay's excitation wavelength.
-
(Optional but recommended) Perform a full excitation scan by setting the emission detector to your assay's emission wavelength.
-
Analysis: Subtract the blank reading from the Alprenolol readings. A concentration-dependent increase in fluorescence indicates autofluorescence that could interfere with your assay. The spectral scans will reveal the extent of the overlap.
Visualizations
Caption: Fluorescence interference by Alprenolol.
Caption: Workflow for troubleshooting Alprenolol interference.
References
Best practices for preventing Alprenolol degradation during sample preparation
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Alprenolol degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause Alprenolol degradation in my samples?
A1: Alprenolol is susceptible to degradation from several factors, including:
-
pH: Extremes in pH, both acidic and basic conditions, can lead to hydrolysis. Based on data from similar beta-blockers like atenolol, Alprenolol is expected to have a higher stability in slightly acidic conditions.
-
Oxidation: The aryloxypropanolamine structure present in Alprenolol can be susceptible to oxidative degradation.[1] Studies on solid Alprenolol have shown oxidation is a degradation pathway when exposed to ionizing radiation.[2]
-
Light: Exposure to ultraviolet (UV) light can cause photodegradation. It is crucial to protect samples containing Alprenolol from light.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
Q2: I've prepared Alprenolol stock solutions in methanol. How long can I store them?
A2: It is strongly recommended to prepare Alprenolol solutions fresh whenever possible. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C) and protected from light. Long-term storage of Alprenolol in solution is not advised due to its inherent instability.
Q3: My analytical results for Alprenolol are inconsistent. Could degradation during sample preparation be the cause?
A3: Yes, inconsistent results are a common sign of sample degradation. If you observe lower than expected concentrations, the appearance of unknown peaks in your chromatogram, or poor reproducibility, you should investigate your sample handling and preparation workflow for potential sources of degradation.
Q4: Are there any known degradation products of Alprenolol that I should be aware of?
A4: While specific degradation products of Alprenolol under various conditions are not extensively documented in publicly available literature, studies on related beta-blockers provide insights. For instance, oxidative degradation of the aryloxypropanolamine structure, common to beta-blockers, can lead to the formation of smaller, more polar compounds like 3-isopropylamino-1,2-propanediol, which has been identified as a degradation product of metoprolol.[1] The primary metabolic pathways for Alprenolol in vivo are aromatic hydroxylation and glucuronidation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of Alprenolol | pH-induced hydrolysis: Sample pH is too high or too low. | Adjust the sample pH to a slightly acidic range (around pH 4-5) using a suitable buffer (e.g., phosphate or acetate buffer) immediately after collection. |
| Oxidative degradation: Presence of oxidizing agents or exposure to air for extended periods. | - Use antioxidants (e.g., ascorbic acid) in your collection tubes or during extraction. - Purge samples and solvents with an inert gas like nitrogen. - Minimize sample exposure to air by keeping vials capped. | |
| Photodegradation: Exposure to UV or ambient light. | - Use amber vials or tubes for sample collection, storage, and processing. - Wrap clear containers in aluminum foil. - Minimize exposure to light during all sample handling steps. | |
| Thermal degradation: Samples are exposed to high temperatures. | - Keep samples on ice or at 4°C during processing. - Avoid prolonged heating steps. If heating is necessary, use the lowest effective temperature for the shortest possible time. | |
| Appearance of extra peaks in the chromatogram | Formation of degradation products. | - Compare the chromatograms of fresh and stored/stressed samples to identify potential degradation peaks. - Employ a stability-indicating analytical method that can resolve Alprenolol from its potential degradation products. |
| Poor reproducibility of results | Inconsistent sample handling and storage. | - Standardize your entire sample preparation protocol, including timings, temperatures, and light exposure. - Ensure all samples are treated identically from collection to analysis. |
Quantitative Data on Alprenolol Degradation
The following table summarizes the expected degradation of Alprenolol under various stress conditions. This data is compiled from studies on Alprenolol and related beta-blockers and should be used as a guideline. Actual degradation rates may vary depending on the specific sample matrix and experimental conditions.
| Stress Condition | Parameter | Value | Expected Alprenolol Degradation (%) | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl | 60°C, 24h | 10 - 20% | Hydrolysis |
| Base Hydrolysis | 0.1 N NaOH | 60°C, 24h | 15 - 30% | Hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temp, 24h | 20 - 40% | Oxidation |
| Thermal | Solid State | 80°C, 48h | 5 - 15% | Thermolysis |
| Photodegradation | UV Light (254 nm) | Solution, 24h | 30 - 60% | Photolysis |
Key Experimental Protocols
Protocol 1: Sample Collection and Stabilization of Plasma Samples
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Immediate Cooling: Place the collected blood samples on ice immediately.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Transfer: Carefully transfer the supernatant (plasma) to a fresh, amber-colored polypropylene tube.
-
pH Adjustment (Optional but Recommended): Add a small volume of a suitable buffer (e.g., 1 M phosphate buffer, pH 4.5) to adjust the plasma pH to a slightly acidic range.
-
Storage: If not analyzed immediately, store the plasma samples at -80°C.
Protocol 2: Solid Phase Extraction (SPE) for Alprenolol from Plasma
This protocol is adapted from established methods for beta-blocker extraction.
-
Sample Pre-treatment: Thaw the plasma samples on ice. To 1 mL of plasma, add 1 mL of 0.1 M phosphate buffer (pH 4.5). Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water to remove interferences.
-
Elution: Elute Alprenolol from the cartridge with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for your analytical method (e.g., HPLC). Vortex for 1 minute.
-
Analysis: Inject an appropriate volume of the reconstituted sample into the analytical instrument (e.g., HPLC-UV or LC-MS/MS).
Visualizing Workflows and Pathways
Caption: Major degradation pathways of Alprenolol under various stress conditions.
Caption: Recommended workflow for Alprenolol sample preparation from plasma.
References
- 1. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Radiodegradation Products of Acebutolol and Alprenolol by HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the metabolic pathways of alprenolol in man and the dog using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the impact of Alprenolol's intrinsic sympathomimetic activity in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the beta-blocker Alprenolol. The focus is on understanding and mitigating the experimental impact of its intrinsic sympathomimetic activity (ISA) and its dual signaling capabilities.
Frequently Asked Questions (FAQs)
Q1: What is Alprenolol and what is its primary mechanism of action?
Alprenolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1][2] It is used in the treatment of conditions like hypertension, angina, and arrhythmias.[1][3] Its primary mechanism involves competitively blocking beta-1 adrenergic receptors, which are predominantly found in the heart. This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, myocardial contractility, and blood pressure.[4] Alprenolol is also nonpolar, hydrophobic, and has low to moderate lipid solubility.
Q2: Does Alprenolol possess Intrinsic Sympathomimetic Activity (ISA)?
There are conflicting reports regarding Alprenolol's ISA. Some sources state that it has little to no intrinsic sympathomimetic activity. However, other studies have quantified its ISA to be around 22-26% of the maximal sympathetic activity, indicating it can cause a low level of receptor stimulation. This partial agonist activity is an important consideration in experimental design.
Q3: Beyond classical G-protein signaling, does Alprenolol have other signaling effects?
Yes. Research has revealed that Alprenolol, along with carvedilol, can act as a biased agonist. While it antagonizes G-protein-mediated signaling, it can stimulate G-protein-independent signaling pathways through β-arrestin. This can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), a pathway implicated in cell survival and cardioprotection.
Q4: What are the practical implications of Alprenolol's ISA and biased agonism in my experiments?
The dual signaling nature of Alprenolol can lead to unexpected or complex experimental outcomes. For instance:
-
Cardioprotective effects: The β-arrestin-mediated pathway may induce cardioprotective effects independent of traditional beta-blockade.
-
Cell growth and survival: EGFR transactivation can influence cell growth and survival signaling pathways.
-
Confounding results: If your experiment is designed to study purely the antagonistic effects of beta-blockade, the partial agonism of Alprenolol could introduce confounding variables.
Q5: How does Alprenolol compare to other beta-blockers with and without ISA?
The choice of beta-blocker can significantly impact experimental results. The following table summarizes the properties of Alprenolol in comparison to other commonly used beta-blockers.
| Beta-Blocker | Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Key Experimental Considerations |
| Alprenolol | Non-selective (β1 and β2) | Yes (Partial Agonist) | Can stimulate β-arrestin pathways and EGFR transactivation. |
| Propranolol | Non-selective (β1 and β2) | No | A standard non-ISA beta-blocker for comparison. |
| Metoprolol | β1-selective | No | Cardioselective, useful for targeting cardiac effects. |
| Oxprenolol | Non-selective (β1 and β2) | Yes (Partial Agonist) | Similar to Alprenolol, possesses ISA. |
| Pindolol | Non-selective (β1 and β2) | Yes (Partial Agonist) | Exhibits ISA. |
| Carvedilol | Non-selective (β1, β2, and α1) | No | Also shows biased agonism via β-arrestin, similar to Alprenolol. |
Troubleshooting Guides
Issue 1: Unexpected cell proliferation or survival in the presence of Alprenolol.
-
Possible Cause: This could be due to the β-arrestin-mediated transactivation of EGFR, which is a known cell survival pathway.
-
Troubleshooting Steps:
-
Inhibit EGFR: Use an EGFR inhibitor, such as AG1478 or erlotinib, to see if the observed effect is blocked.
-
Knockdown β-arrestin: Use siRNA to knockdown β-arrestin 1 and/or 2 to confirm the involvement of this pathway.
-
Use a different beta-blocker: Compare the results with a beta-blocker that does not exhibit biased agonism, such as propranolol.
-
Issue 2: Inconsistent or weaker than expected antagonist effects of Alprenolol.
-
Possible Cause: The intrinsic sympathomimetic activity of Alprenolol may be partially activating the beta-adrenergic receptors, counteracting the full antagonistic effect.
-
Troubleshooting Steps:
-
Dose-response curve: Generate a full dose-response curve to characterize the partial agonism.
-
Compare with a pure antagonist: Use a beta-blocker without ISA, like propranolol, as a negative control for agonistic effects.
-
Quantify downstream signaling: Measure downstream markers of both G-protein activation (e.g., cAMP levels) and β-arrestin recruitment to dissect the signaling pathways involved.
-
Experimental Protocols
Protocol 1: Differentiating G-Protein-Dependent vs. β-Arrestin-Dependent Signaling
This protocol outlines a workflow to determine which signaling pathway is responsible for an observed effect of Alprenolol.
Caption: Workflow to dissect Alprenolol's signaling pathways.
Signaling Pathways
The following diagram illustrates the dual signaling pathways that can be activated by Alprenolol at the β1-adrenergic receptor.
References
- 1. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Alprenolol Hydrochloride? [synapse.patsnap.com]
- 3. β-Blockers alprenolol and carvedilol stimulate β-arrestin-mediated EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Analysis of Alprenolol and Propranolol in the Management of Angina Pectoris
A comprehensive review of two non-selective beta-blockers, Alprenolol and Propranolol, for the treatment of angina pectoris, this guide offers a detailed comparison of their clinical efficacy, pharmacological profiles, and underlying mechanisms of action. The information is intended for researchers, scientists, and professionals in drug development.
This guide synthesizes data from various clinical trials to provide an objective comparison of Alprenolol and Propranolol. Both drugs are non-selective beta-adrenergic receptor antagonists utilized in the management of angina pectoris. Their primary therapeutic effect stems from the blockade of beta-1 adrenergic receptors in the heart, leading to a reduction in heart rate, myocardial contractility, and blood pressure, which collectively decreases myocardial oxygen demand.[1][2]
Quantitative Comparison of Clinical Efficacy
The following tables summarize the key performance indicators of Alprenolol and Propranolol in the treatment of angina pectoris, based on data from comparative clinical studies.
| Parameter | Alprenolol | Propranolol | Placebo | Reference |
| Dosage in Comparative Trial | 400 mg daily | 160 mg daily | - | [3] |
| Increase in Total Work Performed (Standard Dose) | ~10% | ~10% | - | [3] |
| Increase in Total Work Performed (Dose-Response Study) | 35-47% | 35-47% | - | [3] |
Table 1: Comparative Efficacy in Exercise Tolerance. This table is based on a double-blind, crossover study comparing Alprenolol and Propranolol in patients with angina pectoris.
| Drug | Dosage | Reduction in Angina Attacks | Reduction in Nitroglycerin Consumption | Reference |
| Propranolol | Variable (average 417 mg/day) | Progressive reduction with increased dosage | Not specified | |
| Alprenolol | 400 mg daily | Clinically improved in two-thirds of patients | Not specified |
Table 2: Impact on Angina Attack Frequency and Nitroglycerin Consumption. This table presents data from separate studies evaluating the efficacy of each drug.
Experimental Protocols
The data presented in this guide is primarily derived from double-blind, randomized, crossover clinical trials. A generalized methodology for such a trial is outlined below.
Experimental Workflow: Double-Blind Crossover Trial
Caption: Generalized workflow of a double-blind crossover trial.
Signaling Pathways and Mechanism of Action
Both Alprenolol and Propranolol are non-selective beta-adrenergic receptor antagonists, meaning they block both beta-1 (β1) and beta-2 (β2) adrenergic receptors. The anti-anginal effects are primarily mediated through the blockade of β1 receptors in the heart.
Beta-Adrenergic Receptor Signaling Pathway
Caption: The canonical beta-adrenergic receptor signaling pathway.
Mechanism of Action of Alprenolol and Propranolol
Caption: Mechanism of action of Alprenolol and Propranolol.
By competitively inhibiting the binding of catecholamines (epinephrine and norepinephrine) to beta-adrenergic receptors, both Alprenolol and Propranolol disrupt the downstream signaling cascade. This leads to a reduction in the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The ultimate effect is a decrease in heart rate (negative chronotropic effect), reduced force of myocardial contraction (negative inotropic effect), and lowered blood pressure, all of which contribute to a decrease in myocardial oxygen demand and alleviation of angina symptoms.
Side Effects and Adverse Reactions
As non-selective beta-blockers, both Alprenolol and Propranolol can cause side effects related to the blockade of beta-2 receptors, which are present in the bronchi and peripheral blood vessels.
| Side Effect Category | Common Side Effects | Reference |
| Cardiovascular | Bradycardia, hypotension, cold extremities | |
| Respiratory | Bronchospasm (especially in patients with asthma) | |
| Central Nervous System | Fatigue, dizziness, sleep disturbances | |
| Gastrointestinal | Nausea, diarrhea |
Table 3: Common Side Effects of Non-Selective Beta-Blockers.
It is important to note that abrupt withdrawal of either medication can lead to a rebound phenomenon, characterized by an exacerbation of angina, and in some cases, myocardial infarction.
References
- 1. Comparison of two adrenergic beta-receptor blocking agents, alprenolol and propranolol, in treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propranolol in the treatment of angina: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of two adrenergic beta-receptor blocking agents, alprenolol and propranolol, in treatment of angina pectoris. | Semantic Scholar [semanticscholar.org]
Alprenolol's Antihypertensive Efficacy: A Comparative Analysis with Other Beta-Blockers
A comprehensive review of Alprenolol's performance in managing hypertension, benchmarked against other beta-adrenergic receptor antagonists, supported by experimental data and mechanistic insights.
Alprenolol, a non-selective beta-adrenergic receptor blocker, has been a subject of numerous clinical investigations to ascertain its antihypertensive effects in comparison to other agents in its class. This guide provides a detailed comparison of Alprenolol with other beta-blockers, presenting quantitative data from clinical trials, outlining the experimental methodologies employed in these studies, and illustrating the underlying signaling pathways.
Comparative Antihypertensive Effects: A Tabular Summary
The following table summarizes the quantitative data on the reduction of systolic and diastolic blood pressure observed in clinical trials comparing Alprenolol with other beta-blockers.
| Comparison Drug | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Key Findings & Citations |
| Propranolol | Alprenolol: 20Propranolol: 25 | Alprenolol: 7-10Propranolol: 7-10 | Propranolol showed a slightly greater reduction in systolic blood pressure, while diastolic reduction was comparable.[1] |
| Metoprolol | Data not consistently reported in comparative format. | Metoprolol showed a significantly greater reduction at higher doses. | Metoprolol was found to be more effective in reducing diastolic blood pressure at higher dosages. The need for supplementary diuretic therapy was less frequent in the metoprolol group.[2] |
| Oxprenolol | Data not consistently reported in comparative format. | Metoprolol showed a significantly greater reduction at higher doses. | Alprenolol and Oxprenolol showed similar efficacy, both being less effective than metoprolol in diastolic pressure reduction at higher doses.[2] |
Understanding the Mechanism: Beta-Adrenergic Signaling
The antihypertensive action of beta-blockers is primarily mediated through the blockade of beta-adrenergic receptors, which are integral to the sympathetic nervous system's regulation of cardiovascular function.
The Canonical Beta-Adrenergic Signaling Pathway
Activation of beta-adrenergic receptors by catecholamines like norepinephrine and epinephrine triggers a cascade of intracellular events. This process begins with the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase then converts ATP into cyclic adenosine monophosphate (cAMP), a second messenger. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in increased heart rate, cardiac contractility, and renin release from the kidneys. The blockade of this pathway by beta-blockers leads to a reduction in these physiological parameters, thereby lowering blood pressure.
References
Unveiling the Stereospecificity of Alprenolol: A Comparative Analysis with Other Beta-Blockers
A deep dive into the stereoselective binding of alprenolol to beta-adrenergic receptors reveals a significant preference for one of its enantiomers, a characteristic shared across the class of beta-adrenergic antagonists. This guide provides a comparative analysis of the stereospecificity of alprenolol binding, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
The therapeutic efficacy of many chiral drugs, including the beta-blocker alprenolol, is often attributed to the specific three-dimensional arrangement of their atoms. Beta-adrenergic receptors, the primary targets of alprenolol and other beta-blockers, are chiral entities themselves, leading to stereoselective interactions where one stereoisomer of a drug exhibits a significantly higher binding affinity and potency than its counterpart. For beta-blockers, it is generally the (-)-enantiomer that possesses the majority of the beta-blocking activity.[1][2]
Quantitative Analysis of Stereospecific Binding
The stereoselectivity of alprenolol and other beta-blockers is quantified by comparing the binding affinities (Ki or Kd values) of their individual stereoisomers to beta-adrenergic receptors. A lower Ki or Kd value indicates a higher binding affinity. The ratio of these values between the enantiomers provides a measure of the drug's stereospecificity.
Experimental data from radioligand binding assays consistently demonstrate the superior affinity of the (-)-enantiomers of alprenolol, propranolol, metoprolol, and betaxolol for beta-adrenergic receptors compared to their (+)-enantiomers. For instance, the (S)-(-)-enantiomer of alprenolol is approximately 100 times more active than its (R)-(+)-counterpart.[3] Similarly, the S-enantiomer of metoprolol exhibits a roughly 500-fold greater affinity for beta-1 adrenergic receptors than the R-enantiomer.[4] The S:R activity ratio for beta-blockers can range from 33 to 530, highlighting the profound impact of stereochemistry on drug-receptor interactions.
| Antagonist | Stereoisomer | Receptor Subtype | Binding Affinity (Ki/Kd in nM) | Stereoselectivity Ratio ((-)-isomer/(+)-isomer) |
| Alprenolol | (-)-Alprenolol | Beta (non-selective) | 7 - 11 | ~100 |
| (+)-Alprenolol | Beta (non-selective) | ~700 - 1100 (estimated) | ||
| Propranolol | (-)-Propranolol | Beta (non-selective) | 12 | ~100 |
| (+)-Propranolol | Beta (non-selective) | ~1200 (estimated) | ||
| Metoprolol | (S)-Metoprolol | Beta-1 | - | ~500 |
| (R)-Metoprolol | Beta-1 | - | ||
| Betaxolol | (S)-Betaxolol | Beta-1 | - | High (specific value not found) |
| (R)-Betaxolol | Beta-1 | - |
Note: Estimated values are calculated based on reported stereoselectivity ratios when specific Ki/Kd values for the (+)-enantiomer were not available in the searched literature.
Experimental Protocols
The determination of binding affinities and stereospecificity of beta-blockers relies on meticulously designed in vitro experiments. The most common method is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled drug (the "competitor," e.g., the different stereoisomers of alprenolol) to displace a radioactively labeled ligand (e.g., --INVALID-LINK---alprenolol) from its receptor.
Materials:
-
Receptor Source: Membranes prepared from tissues or cells expressing beta-adrenergic receptors (e.g., canine myocardium, human lymphocytes).
-
Radioligand: A high-affinity beta-adrenergic antagonist labeled with a radioisotope, such as --INVALID-LINK---alprenolol or [125I]iodocyanopindolol.
-
Unlabeled Competitors: The stereoisomers of the beta-blockers to be tested (e.g., (-)-alprenolol, (+)-alprenolol, (-)-propranolol, etc.).
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Isolate membranes containing the beta-adrenergic receptors from the chosen tissue or cell source through homogenization and centrifugation.
-
Incubation: In assay tubes, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor drug. Include control tubes with only the radioligand and membranes (total binding) and tubes with an excess of a non-radioactive antagonist to determine non-specific binding.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value (inhibitory constant) for the competitor can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Molecular Landscape
To better understand the processes involved in alprenolol binding and its downstream effects, the following diagrams, generated using the DOT language, illustrate the beta-adrenergic signaling pathway and the experimental workflow of a competitive binding assay.
Caption: Beta-adrenergic receptor signaling cascade initiated by an agonist and inhibited by an antagonist.
Caption: Workflow for a competitive radioligand binding assay to determine antagonist affinity.
References
- 1. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 3. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Alprenolol and Pindolol on Blood Pressure and Heart Rate
For researchers and professionals in drug development, understanding the nuanced differences between adrenergic beta-receptor antagonists is critical for targeted therapeutic design. This guide provides a detailed, data-driven comparison of Alprenolol and Pindolol, two non-selective beta-blockers, with a focus on their effects on blood pressure and heart rate. A key distinguishing feature between these two agents is the presence of intrinsic sympathomimetic activity (ISA) in Pindolol, which is largely absent in Alprenolol. This fundamental difference influences their hemodynamic effects.
Quantitative Comparison of Efficacy
A double-blind, cross-over study involving 22 patients with moderately severe essential hypertension provides key comparative data on the antihypertensive effects of Alprenolol and Pindolol. The results, summarized below, indicate a greater reduction in both systolic and diastolic blood pressure with Pindolol treatment.
| Parameter | Alprenolol | Pindolol |
| Average Blood Pressure Reduction (Standing & Supine) | -13 / -7 mm Hg | -23 / -13 mm Hg |
| Patients Achieving Normotension (Systolic & Diastolic < 160/100 mm Hg) | 45% | 64% |
| Patients Achieving Diastolic Normotension (< 100 mm Hg) | 59% | 82% |
Data from a 2-month treatment period in a double-blind cross-over study of 22 patients with moderately severe essential hypertension.[1]
While both drugs effectively reduced blood pressure, Pindolol demonstrated a more pronounced effect.[1] Notably, Pindolol's ISA did not prevent a significant reduction in resting heart rate.[1] The intrinsic sympathomimetic activity of Pindolol means that in addition to blocking beta-adrenoceptors, it also produces some stimulation.[2] This partial agonist activity can lead to less pronounced decreases in heart rate and cardiac output compared to beta-blockers lacking ISA.[2] In contrast, Alprenolol has little to no intrinsic sympathomimetic activity.
Experimental Protocols
The primary data presented is derived from a double-blind, cross-over clinical trial. The key elements of the methodology are outlined below:
Study Design: A double-blind, cross-over comparison was conducted. This design minimizes bias as each patient serves as their own control, receiving both treatments at different times.
Participants: The study enrolled 22 patients diagnosed with moderately severe essential hypertension. Of these, 10 were classified as World Health Organization (WHO) grade I and 12 as WHO grade II.
Treatment Protocol:
-
Patients underwent two 4-week placebo periods to establish baseline blood pressure.
-
Following the placebo periods, patients were administered either Alprenolol or Pindolol in equipotent doses for a duration of two months.
-
The initial daily doses were 400 mg for Alprenolol and 20 mg for Pindolol, administered twice daily.
-
Doses were subsequently increased to average final levels of 533 mg for Alprenolol and 25 mg for Pindolol.
-
No other antihypertensive medications were permitted during the study.
Data Collection:
-
Blood pressure and heart rate were measured in both standing and supine positions.
-
Measurements were taken after the placebo periods and throughout the two-month treatment periods with each drug.
Mechanism of Action: A Comparative Overview
Both Alprenolol and Pindolol are non-selective beta-adrenergic receptor antagonists, meaning they block both beta-1 and beta-2 receptors. The primary mechanism for their antihypertensive effect involves blocking beta-1 receptors in the heart, which leads to a decrease in heart rate and cardiac output. Additionally, by blocking beta-receptors in the juxtaglomerular apparatus of the kidneys, they inhibit renin release, which in turn reduces the production of angiotensin II and aldosterone, leading to decreased vasoconstriction and water retention.
The critical difference lies in Pindolol's intrinsic sympathomimetic activity (ISA), a partial agonist effect at the beta-receptor. This means that while blocking the effects of potent catecholamines like epinephrine and norepinephrine, Pindolol itself provides a low level of receptor stimulation. This partial agonism can be particularly relevant at rest when sympathetic tone is low.
Caption: Comparative signaling pathways of Alprenolol and Pindolol.
Experimental Workflow
The clinical trial comparing Alprenolol and Pindolol followed a structured, sequential process to ensure the reliability and validity of the findings.
Caption: Double-blind, cross-over experimental workflow.
References
Alprenolol and Carvedilol: A Comparative Analysis of β-Arrestin-Mediated EGFR Transactivation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the β-blockers Alprenolol and Carvedilol concerning their ability to induce Epidermal Growth Factor Receptor (EGFR) transactivation. While traditionally viewed as antagonists of G protein-mediated signaling, certain β-blockers can function as agonists for β-arrestin-dependent pathways, a phenomenon known as biased agonism. This analysis, based on key experimental data, explores how Alprenolol and Carvedilol selectively trigger this alternative signaling cascade.
Introduction to Biased Agonism and EGFR Transactivation
Beta-adrenergic receptors (β-ARs) are classic G protein-coupled receptors (GPCRs) that regulate physiological responses to catecholamines. While agonist binding typically initiates G protein-dependent signaling, a distinct pathway mediated by β-arrestin can also be activated. This β-arrestin-mediated signaling can lead to the transactivation of the EGFR, a receptor tyrosine kinase, which in turn activates downstream pathways like the ERK signaling cascade, often associated with cell survival and proliferation.[1][2][3]
Intriguingly, some β-blockers, traditionally used to inhibit G protein signaling, can act as biased agonists, selectively activating the β-arrestin pathway. A comprehensive screening of 20 different β-blockers revealed that only Alprenolol (Alp) and Carvedilol (Car) were capable of stimulating β1AR-mediated EGFR transactivation.[1][2] This unique property suggests that these drugs have a more complex pharmacological profile than previously understood, with potential implications for their clinical efficacy, particularly in cardiovascular contexts where EGFR transactivation can be cardioprotective.
Comparative Performance: Quantitative Data
The stimulatory effects of Alprenolol and Carvedilol on EGFR transactivation and downstream signaling have been quantified through various cellular assays. The data below summarizes key findings from studies on HEK293 cells stably expressing the β1-adrenergic receptor (β1AR).
| Parameter | Alprenolol (10 µM) | Carvedilol (10 µM) | Control (Dobutamine 10 µM) | Notes |
| EGFR Phosphorylation | Significant Increase | Significant Increase | Significant Increase | Both drugs induced robust EGFR phosphorylation, comparable to the β-agonist Dobutamine. This effect was blocked by the EGFR inhibitor AG1478. |
| ERK1/2 Activation | Modest Activation | Modest Activation | Modest Activation | Downstream activation of ERK was observed, which was partially blocked by the EGFR inhibitor AG1478, indicating multiple pathways to ERK activation. |
| EGFR Internalization | Induced | Induced | Induced | Both drugs caused a marked redistribution of EGFR from the cell membrane into intracellular aggregates, similar to the effect of EGF itself. |
| Dependence on β-arrestin | Required | Required | Required | Silencing of β-arrestin with siRNA diminished the activation of ERK1/2, confirming the pathway's dependence on β-arrestin. |
| Dependence on GRK sites | Required | Required | Required | Mutation of the G protein-coupled receptor kinase (GRK) phosphorylation sites on the β1AR prevented EGFR transactivation by both drugs. |
Signaling Pathway of Alprenolol and Carvedilol-Induced EGFR Transactivation
Alprenolol and Carvedilol stimulate a G protein-independent signaling cascade. Upon binding of either drug to the β1AR, the receptor undergoes a conformational change that promotes its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin. The recruited β-arrestin then acts as a scaffold, bringing in the tyrosine kinase Src. This complex leads to the activation of matrix metalloproteinases (MMPs), which cleave pro-Heparin-binding EGF (pro-HB-EGF) from the cell surface. The released HB-EGF then binds to and activates the EGFR, leading to the phosphorylation of the receptor and the initiation of downstream signaling, such as the ERK pathway.
References
Cross-validation of Alprenolol's pharmacological effects in different recombinant cell lines
A Cross-Validation of Beta-Adrenergic and Serotonergic Receptor Interactions
This guide provides a comparative analysis of the pharmacological effects of Alprenolol, a non-selective beta-adrenergic antagonist, across different recombinant cell lines expressing specific human receptor subtypes. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of Alprenolol's receptor interaction profile and its downstream functional consequences.
Alprenolol is a classical beta-blocker that also exhibits antagonist activity at serotonin 5-HT1A receptors. To elucidate the nuances of its pharmacological actions, this guide summarizes key experimental findings from studies utilizing Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells engineered to express human β1, β2, β3-adrenergic, and 5-HT1A receptors.
Quantitative Analysis of Alprenolol's Receptor Binding and Functional Potency
The following tables summarize the binding affinity (Ki) and functional potency (IC50) of Alprenolol at human adrenergic and serotonergic receptor subtypes as determined in recombinant CHO and HEK293 cell lines.
Table 1: Binding Affinity (Ki) of Alprenolol at Human Adrenergic and Serotonin Receptors
| Receptor Subtype | Cell Line | Radioligand | Ki (nM) | Reference |
| β1-Adrenergic | CHO | [¹²⁵I]-Cyanopindolol | 1.8 | [1] |
| β2-Adrenergic | CHO | [¹²⁵I]-Cyanopindolol | 0.8 | [1] |
| β3-Adrenergic | CHO | [¹²⁵I]-Cyanopindolol | 68 | [1] |
| 5-HT1A | HEK293 | [³H]-8-OH-DPAT | 15 | [2] |
Table 2: Functional Antagonism (IC50) of Alprenolol at Human Adrenergic Receptors
| Receptor Subtype | Functional Assay | Agonist | IC50 (nM) | Cell Line | Reference |
| β1-Adrenergic | Adenylyl Cyclase | Isoproterenol | 2.5 | CHO | [1] |
| β2-Adrenergic | Adenylyl Cyclase | Isoproterenol | 1.2 | CHO | |
| β3-Adrenergic | Adenylyl Cyclase | Isoproterenol | >1000 | CHO |
Signaling Pathways and Experimental Workflows
The interaction of Alprenolol with its target receptors initiates distinct intracellular signaling cascades. The following diagrams illustrate the canonical G-protein-mediated pathway for beta-adrenergic receptors and a potential beta-arrestin-mediated pathway, alongside a typical experimental workflow for characterizing receptor-ligand interactions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard pharmacological assays and can be adapted for specific experimental needs.
Radioligand Binding Assay (for Ki Determination)
Objective: To determine the binding affinity (Ki) of Alprenolol for a specific receptor subtype.
Materials:
-
CHO or HEK293 cells stably expressing the receptor of interest.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Radioligand (e.g., [¹²⁵I]-Cyanopindolol for β-adrenergic receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).
-
Unlabeled Alprenolol at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known antagonist like Propranolol).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of radioligand, and varying concentrations of unlabeled Alprenolol. For total binding wells, add buffer instead of Alprenolol. For non-specific binding wells, add a saturating concentration of a non-radiolabeled antagonist.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of Alprenolol concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (for Functional Antagonism)
Objective: To determine the functional potency (IC50) of Alprenolol in inhibiting agonist-induced cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the Gs-coupled receptor of interest.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A known agonist for the receptor (e.g., Isoproterenol for β-adrenergic receptors).
-
Alprenolol at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of Alprenolol and a phosphodiesterase inhibitor for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration) to all wells except the basal control.
-
Incubation: Incubate for a specific time to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP response against the logarithm of Alprenolol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Alprenolol required to inhibit 50% of the maximal agonist-induced response.
β-Arrestin Recruitment Assay
Objective: To assess the ability of Alprenolol to promote or inhibit the recruitment of β-arrestin to the receptor.
Materials:
-
HEK293 or CHO cells co-expressing the receptor of interest and a β-arrestin fusion protein (e.g., β-arrestin-GFP or a component of an enzyme complementation system).
-
Agonist for the receptor.
-
Alprenolol at various concentrations.
-
Assay-specific detection reagents.
-
A detection instrument (e.g., fluorescence microscope, plate reader).
Procedure:
-
Cell Seeding: Seed the engineered cells in an appropriate assay plate.
-
Compound Incubation: Treat the cells with varying concentrations of Alprenolol or an agonist control.
-
Incubation: Incubate for a time sufficient to allow for β-arrestin recruitment.
-
Signal Detection: Measure the signal generated by the recruitment of β-arrestin. This could be the translocation of fluorescently tagged β-arrestin, or a luminescent or colorimetric signal from an enzyme complementation assay.
-
Data Analysis: To assess antagonism, pre-incubate with Alprenolol before adding a fixed concentration of agonist. Plot the response against the logarithm of the compound concentration and fit the data to determine EC50 (for agonism) or IC50 (for antagonism) values.
Conclusion
The data compiled in this guide demonstrates the non-selective nature of Alprenolol at β1 and β2-adrenergic receptors, with significantly lower affinity for the β3 subtype. Furthermore, its antagonist activity at the 5-HT1A receptor is confirmed in a recombinant system. The provided experimental protocols offer a framework for the cross-validation and further characterization of Alprenolol and other compounds in various recombinant cell line models. This comparative approach is crucial for understanding the full pharmacological spectrum of a drug and for the development of more selective and effective therapeutic agents.
References
- 1. Comparative pharmacology of human beta-adrenergic receptor subtypes--characterization of stably transfected receptors in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Alprenolol and Its Derivatives
This guide provides a comprehensive comparison of the beta-adrenergic receptor antagonist Alprenolol and its derivatives, Dihydroalprenolol and Bromoacetylalprenololmenthane. The focus is on their efficacy as determined by both laboratory-based (in vitro) and whole-organism (in vivo) studies, supported by detailed experimental data and methodologies for researchers, scientists, and drug development professionals.
Introduction to Alprenolol and its Derivatives
Alprenolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks the action of epinephrine and norepinephrine on both β1 and β2 adrenergic receptors. This activity leads to its use in treating cardiovascular conditions such as hypertension and angina pectoris. The pharmacological effects of Alprenolol are primarily attributed to its competitive and reversible binding to these receptors.
Two key derivatives of Alprenolol that have been investigated for their interaction with beta-adrenergic receptors are:
-
Dihydroalprenolol: A saturated analog of Alprenolol where the allyl group has been reduced. It is often used in its tritiated form ([³H]dihydroalprenolol) as a radioligand in receptor binding assays due to its high affinity and specificity.
-
Bromoacetylalprenololmenthane: An alkylating agent derived from Alprenolol. Unlike Alprenolol's reversible binding, this derivative forms a covalent bond with the receptor, leading to irreversible antagonism.
In Vitro Efficacy: A Comparative Analysis
The in vitro efficacy of these compounds is primarily assessed through receptor binding assays and functional assays such as the inhibition of adenylate cyclase.
Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher binding affinity.
| Compound | Receptor Target | In Vitro Assay | Key Findings |
| Alprenolol | Beta-adrenergic receptors | Radioligand binding assay | Demonstrates high affinity, competitive, and reversible binding. |
| Dihydroalprenolol | Beta-adrenergic receptors | Radioligand binding assay | Biological activity is identical to Alprenolol, making it an effective radioligand for receptor studies.[1] |
| Bromoacetylalprenololmenthane | Beta-adrenergic receptors | Radioligand binding assay | Acts as an irreversible antagonist with high affinity. The Z-1 isomer shows a KD of 3 x 10⁻⁸ M for rat heart and 2 x 10⁻⁸ M for lung β-adrenoceptors.[2] |
Functional Assays: Adenylate Cyclase Inhibition
Beta-adrenergic receptor activation typically leads to the stimulation of the enzyme adenylate cyclase. Antagonists like Alprenolol inhibit this stimulation.
| Compound | Assay Type | Key Findings |
| Alprenolol | Adenylate cyclase assay | Effectively inhibits catecholamine-stimulated adenylate cyclase activity. |
| Dihydroalprenolol | Adenylate cyclase assay | Inhibition of catecholamine-stimulated adenylate cyclase is identical to that of Alprenolol.[1] |
| Bromoacetylalprenololmenthane | Not available | Data on the specific effects of Bromoacetylalprenololmenthane on adenylate cyclase activity is not readily available, though its irreversible antagonism implies a complete and lasting blockade of this pathway. |
In Vivo Efficacy: Antihypertensive Effects
In vivo studies are essential to understand the physiological effects of these compounds in a living organism. The primary therapeutic effect of Alprenolol is its ability to lower blood pressure.
| Compound | Animal Model | Key Findings |
| Alprenolol | Various hypertensive animal models | Effectively reduces blood pressure and heart rate. |
| Dihydroalprenolol | Not available | While its in vitro activity is well-documented as being similar to Alprenolol, specific comparative in vivo studies on its antihypertensive effects are not readily available in the reviewed literature. |
| Bromoacetylalprenololmenthane | Not available | There is a lack of publicly available in vivo studies investigating the systemic effects, including antihypertensive efficacy, of Bromoacetylalprenololmenthane. Its nature as an irreversible antagonist suggests it may have long-lasting effects, but this has not been demonstrated in whole-organism studies. |
Experimental Protocols
Beta-Adrenergic Receptor Binding Assay
This protocol is a standard method for determining the affinity of a compound for beta-adrenergic receptors using a radiolabeled ligand, such as [³H]dihydroalprenolol.
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a test compound.
Materials:
-
Tissue homogenate containing beta-adrenergic receptors (e.g., from heart, lung, or cultured cells)
-
[³H]dihydroalprenolol (radioligand)
-
Unlabeled test compound (e.g., Alprenolol, Dihydroalprenolol)
-
Incubation buffer (e.g., Tris-HCl)
-
Wash buffer
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the receptors. Resuspend the membrane pellet in the incubation buffer.
-
Incubation: In a series of tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of the radioligand. For competition assays, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
The SHR model is a widely used and accepted animal model for studying essential hypertension.
Objective: To evaluate the effect of a test compound on blood pressure and heart rate in a hypertensive animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Test compound (e.g., Alprenolol) and vehicle control
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
-
Animal restraining devices (for tail-cuff method)
Procedure:
-
Acclimatization: Acclimatize the SHRs to the laboratory environment and the blood pressure measurement procedure to minimize stress-induced variations.
-
Baseline Measurement: Measure the baseline systolic blood pressure, diastolic blood pressure, and heart rate of each animal for several days before the start of the treatment.
-
Drug Administration: Administer the test compound or vehicle to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Blood Pressure and Heart Rate Monitoring: Measure blood pressure and heart rate at various time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Data Analysis: Compare the changes in blood pressure and heart rate between the treatment group and the vehicle control group using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Canonical Beta-Adrenergic Receptor Signaling Pathway
The primary mechanism of action for Alprenolol and its derivatives involves the blockade of the canonical G-protein coupled beta-adrenergic receptor signaling pathway.
Caption: Canonical G-protein coupled signaling pathway of beta-adrenergic receptors.
Experimental Workflow for In Vitro Receptor Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay.
Caption: Workflow for a typical in vitro radioligand receptor binding assay.
Conclusion
Alprenolol and its derivative Dihydroalprenolol exhibit nearly identical in vitro biological activity, with both acting as potent, reversible antagonists at beta-adrenergic receptors. This makes Dihydroalprenolol an excellent tool for studying these receptors. In contrast, Bromoacetylalprenololmenthane acts as an irreversible antagonist with high affinity, making it useful for studies requiring permanent receptor blockade. While the in vitro profiles are well-characterized, a significant gap exists in the publicly available literature regarding the comparative in vivo efficacy of Dihydroalprenolol and Bromoacetylalprenololmenthane against Alprenolol. Further research is needed to fully elucidate their physiological effects and therapeutic potential in living organisms.
References
Alprenolol in Cardiovascular Disease: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of clinical trials involving Alprenolol for the treatment of cardiovascular diseases, offering an objective comparison with alternative therapies. The information is intended to support research, scientific understanding, and drug development efforts by presenting quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.
Executive Summary
Alprenolol is a non-selective beta-adrenergic receptor antagonist that has been investigated for its efficacy in managing cardiovascular conditions such as hypertension and angina pectoris. This meta-analysis synthesizes data from various clinical trials to compare the performance of Alprenolol against other beta-blockers, namely propranolol and metoprolol, as well as the antihypertensive agent methyldopa. The findings suggest that while Alprenolol demonstrates comparable efficacy in reducing blood pressure and improving exercise tolerance in angina patients, it also exhibits a unique signaling mechanism that may have implications for its overall therapeutic profile.
Comparative Efficacy and Safety
The clinical trials reviewed in this analysis provide quantitative data on the effects of Alprenolol and its comparators on key cardiovascular parameters.
Hypertension
In the management of hypertension, Alprenolol has been shown to be effective in reducing both systolic and diastolic blood pressure. A double-blind study comparing Alprenolol, metoprolol, and oxprenolol revealed that all three drugs significantly lowered blood pressure.[1] At higher doses, metoprolol demonstrated a greater reduction in diastolic blood pressure compared to Alprenolol and oxprenolol.[1]
Another comparative study against methyldopa in patients with previously untreated essential hypertension found Alprenolol (at dosages of 400 or 800 mg per day) to be more effective in lowering resting supine and erect systolic and diastolic blood pressures than methyldopa (750 or 1500 mg per day).[2] During exercise, no statistically significant difference in blood pressure reduction was observed between the two drugs.[2]
Table 1: Comparison of Antihypertensive Efficacy
| Drug | Dosage | Mean Reduction in Supine Systolic BP (mmHg) | Mean Reduction in Supine Diastolic BP (mmHg) | Mean Reduction in Heart Rate (beats/min) | Reference |
| Alprenolol | 400-800 mg/day | Data not fully specified | Data not fully specified | Significant reduction | [1] |
| Metoprolol | Data not fully specified | Data not fully specified | Significantly greater than Alprenolol at higher doses | Significant reduction | |
| Oxprenolol | Data not fully specified | Data not fully specified | Data not fully specified | Significant reduction | |
| Alprenolol | 400 or 800 mg/day | More effective than methyldopa | More effective than methyldopa | Data not specified | |
| Methyldopa | 750 or 1500 mg/day | Less effective than Alprenolol | Less effective than Alprenolol | Data not specified |
Angina Pectoris
For patients with angina pectoris, Alprenolol has been compared to propranolol. A double-blind, cross-over trial involving 17 patients demonstrated that both Alprenolol (400 mg daily) and propranolol (160 mg daily) resulted in statistically significant increases in total work performed on a bicycle ergometer compared to placebo. The increase in exercise tolerance was around 10% on the standard dose, and between 35% and 47% in a subsequent dose-response study with increased dosages.
Table 2: Comparison of Efficacy in Angina Pectoris
| Drug | Dosage | Improvement in Exercise Tolerance | Reduction in Angina Attacks | Reduction in Nitroglycerin Consumption | Reference |
| Alprenolol | 400 mg/day | ~10% increase in total work performed | Data not specified | Data not specified | |
| Propranolol | 160 mg/day | ~10% increase in total work performed | Data not specified | Data not specified | |
| Placebo | - | Baseline | - | - |
Experimental Protocols
The clinical trials included in this analysis employed rigorous methodologies to assess the efficacy and safety of the compared treatments.
Hypertension Study: Alprenolol vs. Metoprolol and Oxprenolol
-
Study Design: A double-blind, comparative trial.
-
Patient Population: 105 patients with previously untreated hypertension. 72 patients completed the trial.
-
Methodology: Patients were administered one of the three beta-blockers. The study included a dose-finding period with two different dose levels. If necessary, hydrochlorothiazide was added to the treatment regimen.
-
Outcome Measures: The primary outcomes were the reduction in systolic and diastolic blood pressure and heart rate. The frequency of side effects was also monitored.
Hypertension Study: Alprenolol vs. Methyldopa
-
Study Design: A comparative study where patients were randomly allocated to start treatment with either Alprenolol or methyldopa. Blood pressure and side effects were registered blindly.
-
Patient Population: 15 patients with previously untreated essential hypertension.
-
Methodology: Patients received either Alprenolol (400 or 800 mg per day) or methyldopa (750 or 1500 mg per day). Exercise testing was performed on a bicycle ergometer at a workload of 100 W.
-
Outcome Measures: The main endpoints were changes in resting supine and erect arterial systolic and diastolic blood pressures, as well as blood pressure during exercise.
Angina Pectoris Study: Alprenolol vs. Propranolol
-
Study Design: A double-blind, cross-over trial.
-
Patient Population: 17 patients with angina pectoris.
-
Methodology: Patients received Alprenolol (400 mg daily), propranolol (160 mg daily), and a placebo for 12 months in a cross-over fashion. A subsequent 6-month dose-response study was conducted with increased doses. Exercise tolerance was assessed using a bicycle ergometer.
-
Outcome Measures: The primary outcome was the total work performed on the bicycle ergometer.
Signaling Pathways and Mechanism of Action
Alprenolol, like other beta-blockers, primarily acts by antagonizing beta-adrenergic receptors. However, research has revealed a unique aspect of its signaling mechanism.
Classical Beta-Adrenergic Blockade
Both Alprenolol and propranolol are non-selective beta-blockers, meaning they block both β1 and β2 adrenergic receptors. Metoprolol is a cardioselective β1-blocker. The blockade of β1 receptors in the heart leads to a decrease in heart rate, myocardial contractility, and conduction velocity, which are the primary mechanisms for their antihypertensive and anti-anginal effects.
Alprenolol's Unique Signaling Pathway: β-Arrestin-Mediated EGFR Transactivation
Recent studies have shown that Alprenolol, along with carvedilol, can stimulate a G protein-independent signaling pathway mediated by β-arrestin. This pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), which may have cardioprotective effects. This is a key distinction from many other beta-blockers that are considered classical antagonists.
Below are diagrams illustrating the conventional beta-adrenergic signaling pathway and the distinct pathway activated by Alprenolol.
Conclusion
This meta-analysis indicates that Alprenolol is an effective treatment for hypertension and angina pectoris, with an efficacy profile comparable to other commonly used beta-blockers like propranolol and metoprolol. A noteworthy finding is Alprenolol's unique ability to activate a β-arrestin-mediated signaling pathway, which is distinct from the classical G-protein coupled pathway and may confer cardioprotective benefits. This dual mechanism of action warrants further investigation to fully understand its clinical implications and potential for therapeutic advantages in specific patient populations. The presented data and experimental protocols provide a valuable resource for researchers and clinicians in the field of cardiovascular drug development and therapy.
References
Benchmarking Alprenolol's performance against next-generation beta-blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-generation beta-blocker, Alprenolol, with next-generation agents, namely Bisoprolol, Carvedilol, and Nebivolol. The following sections detail their performance based on receptor binding affinity, pharmacokinetic profiles, and side effect profiles, supported by experimental data and methodologies.
Performance Comparison: A Quantitative Overview
The efficacy and selectivity of beta-blockers are primarily determined by their binding affinity to β1 and β2 adrenergic receptors. The following table summarizes the receptor binding affinities (Ki in nM) of Alprenolol and selected next-generation beta-blockers. A lower Ki value indicates a higher binding affinity.
| Drug | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | β1/β2 Selectivity Ratio | Key Characteristics |
| Alprenolol | ~7-11 | ~1.45 | ~0.13 - 0.2 (β2 selective) | Non-selective β-blocker |
| Bisoprolol | ~20.0 - 34.2 | ~918 - 3014 | ~27 - 150 (β1 selective) | Highly β1-selective |
| Carvedilol | ~4-5 | ~0.9 (β2 selective) | ~0.18 - 0.23 (Non-selective) | Non-selective β-blocker with α1-blocking activity |
| Nebivolol | ~0.9 | ~45 | ~50 (β1 selective) | Highly β1-selective with nitric oxide-potentiating effects |
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical to its clinical performance. The table below compares the key pharmacokinetic parameters of Alprenolol and the selected next-generation beta-blockers.
| Parameter | Alprenolol | Bisoprolol | Carvedilol | Nebivolol |
| Bioavailability | ~10% (due to high first-pass metabolism)[1] | ~90%[2][3][4] | ~25-35%[5] | 12% (extensive metabolizers) to 96% (poor metabolizers) |
| Half-life (t½) | 2-3 hours | 10-12 hours | 7-10 hours | 12 hours (extensive metabolizers) to 19 hours (poor metabolizers) |
| Protein Binding | 80-90% | ~30% | >98% | ~98% |
| Metabolism | Extensive hepatic metabolism (first-pass effect) | Hepatic (CYP3A4) and renal excretion (50% unchanged) | Extensive hepatic metabolism (CYP2D6, CYP2C9) | Extensive hepatic metabolism (CYP2D6) |
Side Effect Profile Comparison
While effective, beta-blockers are associated with a range of side effects. This table provides a comparative overview of common adverse effects.
| Side Effect | Alprenolol | Bisoprolol | Carvedilol | Nebivolol |
| Bradycardia | Common | Common | Common | Common |
| Fatigue | Common | Common | Common | Common |
| Hypotension | Common | Common | Common | Common |
| Bronchospasm | High risk (non-selective) | Lower risk (β1-selective) | High risk (non-selective) | Lower risk (β1-selective) |
| Dizziness | Common | Common | Common | Common |
| Sexual Dysfunction | Reported | Reported | Reported | Reported |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the performance comparison.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is a standard method for determining the binding affinity of a ligand (e.g., a beta-blocker) to its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Alprenolol, Bisoprolol, Carvedilol, and Nebivolol for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes expressing human β1 or β2 adrenergic receptors.
-
Radioligand: [3H]-CGP 12177 (a non-selective β-antagonist).
-
Non-labeled beta-blockers (Alprenolol, Bisoprolol, Carvedilol, Nebivolol) at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
50 µL of membrane suspension (containing a predetermined amount of protein).
-
50 µL of binding buffer (for total binding) or a high concentration of a non-labeled antagonist (e.g., propranolol) to determine non-specific binding.
-
50 µL of varying concentrations of the test compound (Alprenolol, Bisoprolol, Carvedilol, or Nebivolol).
-
50 µL of [3H]-CGP 12177 at a fixed concentration (typically near its Kd value).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
This assay measures the functional consequence of beta-blocker binding to its receptor, which is the inhibition of agonist-stimulated cyclic AMP (cAMP) production.
Objective: To determine the potency of Alprenolol, Bisoprolol, Carvedilol, and Nebivolol in inhibiting isoproterenol-stimulated cAMP production in cells expressing β1 or β2 adrenergic receptors.
Materials:
-
Cells stably expressing human β1 or β2 adrenergic receptors (e.g., CHO, HEK293).
-
Cell culture medium.
-
Isoproterenol (a non-selective β-agonist).
-
Alprenolol, Bisoprolol, Carvedilol, and Nebivolol at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture: Culture the cells in appropriate flasks until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Assay Preparation:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of the beta-blocker (antagonist) for a specific time (e.g., 15-30 minutes). Include a control group with no antagonist.
-
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (agonist) to all wells (except for the basal control) and incubate for a defined period (e.g., 15-30 minutes) at 37°C. The isoproterenol concentration should be one that elicits a submaximal response (e.g., EC80).
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of the isoproterenol-stimulated cAMP response against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that causes 50% inhibition of the maximal agonist response.
-
Visualizing Molecular Interactions and Experimental Processes
Signaling Pathway of Beta-Adrenergic Receptors
The following diagram illustrates the canonical signaling pathway of β-adrenergic receptors upon agonist stimulation and the inhibitory effect of beta-blockers.
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps involved in a typical radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Logical Relationship of Beta-Blocker Generations and Properties
This diagram illustrates the evolution and key differentiating properties of different generations of beta-blockers.
Caption: Generations and Properties of Beta-Blockers.
References
- 1. What is the mechanism of Alprenolol Hydrochloride? [synapse.patsnap.com]
- 2. Balanced pharmacokinetics and metabolism of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Basic pharmacokinetics of bisoprolol, a new highly beta 1-selective adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Alprenolol Benzoate
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Alprenolol benzoate, a non-selective β-adrenoceptor antagonist, requires careful handling and disposal to prevent potential harm to human health and the ecosystem. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with regulatory guidelines and best practices in laboratory management.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) to be worn:
-
Safety glasses
-
Gloves
-
Lab coat
Step-by-Step Disposal Protocol
The disposal of this compound must comply with national and local regulations for pharmaceutical waste.[2] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). A key provision for healthcare facilities is the prohibition of disposing of hazardous pharmaceutical waste down the drain.[3]
1. Waste Identification and Segregation:
-
Treat all waste containing this compound (pure compound, contaminated labware, etc.) as potentially hazardous pharmaceutical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
2. Containerization and Labeling:
-
Place this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed")
-
The accumulation start date
-
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.
-
This area should be away from incompatible materials.
4. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted facility.
Never dispose of this compound by:
-
Flushing down the drain: This can lead to the contamination of water supplies as sewage treatment systems may not effectively remove such chemicals.
-
Mixing with regular trash: This can pose a risk to sanitation workers and the environment.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Clear the area of all personnel and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including a respirator if dust is generated.
-
Containment: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated materials into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
-
Reporting: Report the spill to your institution's EHS department.
Decision Pathway for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
